molecular formula C7H6O5 B10824179 Gallic acid-d2

Gallic acid-d2

Cat. No.: B10824179
M. Wt: 172.13 g/mol
InChI Key: LNTHITQWFMADLM-QDNHWIQGSA-N
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Description

Gallic acid-d2 is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dideuterio-3,4,5-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTHITQWFMADLM-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Gallic Acid-d2: Properties, Quantification, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides essential information on Gallic acid-d2, a deuterated form of the naturally occurring polyphenol, gallic acid. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This document outlines the physicochemical properties of this compound, a detailed protocol for its application in bioanalytical methods, and the biological signaling pathways of its non-labeled counterpart that are often the subject of such quantitative studies.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of gallic acid, where two hydrogen atoms on the aromatic ring have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight than endogenous gallic acid, making it an ideal internal standard for mass spectrometry-based quantification assays.[1] The key quantitative data for this compound and its unlabeled form are summarized in the table below for easy comparison.

PropertyThis compoundGallic acid (unlabeled)
CAS Number 294660-92-7149-91-7
Molecular Formula C₇H₄D₂O₅C₇H₆O₅
Molecular Weight 172.13 g/mol 170.12 g/mol
Synonyms 3,4,5-Trihydroxybenzoic acid-d23,4,5-Trihydroxybenzoic acid

Experimental Protocol: Quantification of Gallic Acid in Biological Matrices

This compound is frequently employed as an internal standard (IS) for the accurate quantification of gallic acid in complex biological samples, such as plasma or serum, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2] The following is a detailed methodology adapted from a validated bioanalytical method for determining gallic acid concentrations in rabbit serum.[2]

1. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions: Accurately weigh and dissolve Gallic acid and this compound (IS) in methanol to prepare separate stock solutions at a concentration of 1.00 mg/mL.[2]

  • Working Standard Solutions: Prepare serial dilutions of the Gallic acid stock solution in 40% methanol to create working solutions for calibration standards and QC samples.[2]

  • Internal Standard Working Solution: Dilute the this compound stock solution in 40% methanol to prepare a working IS solution at a concentration of 100.00 ng/mL.[2]

  • Calibration Standards and QC Samples: Prepare calibration standards at concentrations ranging from 5 to 1000 ng/mL and QC samples at low, medium, and high concentrations by spiking the appropriate working standard solutions into blank rabbit serum.[2]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of serum sample (or standard/QC), add 25 µL of the internal standard working solution (100 ng/mL this compound).[2]

  • Add 200 µL of 0.1 N HCl and mix thoroughly.[2]

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

3. HPLC-MS/MS Conditions:

  • HPLC Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (60:40 v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Gallic Acid Transition: m/z 169.0 → 125.0

    • This compound (IS) Transition: (Specific transition for the deuterated standard would be determined during method development, typically with a +2 Da shift in the precursor ion).

The workflow for this quantitative analysis is illustrated in the diagram below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S0 Stock Solutions (Gallic Acid & GA-d2) S1 Working Standards & IS Solution S0->S1 S2 Spike Blank Serum (Calibration & QC Samples) S1->S2 E0 Add IS (GA-d2) & HCl to Serum Sample E1 Liquid-Liquid Extraction E0->E1 E2 Evaporate & Reconstitute E1->E2 A0 Inject Sample E2->A0 A1 HPLC Separation (C18 Column) A0->A1 A2 MS/MS Detection (Negative ESI, MRM) A1->A2 D0 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) A2->D0 D1 Quantify Gallic Acid in Samples D0->D1

Workflow for Bioanalytical Quantification of Gallic Acid.

Biological Context: Gallic Acid Signaling Pathways

Quantitative studies of gallic acid are often undertaken to understand its effects on cellular signaling pathways, particularly in the context of cancer research. Gallic acid has been shown to modulate multiple key pathways involved in cell proliferation, apoptosis, and metastasis.[3][4] The use of this compound as an internal standard allows for the precise measurement of gallic acid concentrations in these biological systems, enabling accurate correlation of its dose with downstream molecular events.

Several studies have demonstrated that gallic acid can exert its anticancer effects by:

  • Inhibiting the PI3K/AKT/EGFR pathway: This pathway is crucial for cell survival and proliferation. Gallic acid has been shown to decrease the phosphorylation of key proteins like PI3K, AKT, and EGFR.[4]

  • Activating the MAPK pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in stress responses and apoptosis. Gallic acid can induce apoptosis by activating this pathway.[4]

  • Modulating the JAK/STAT3 pathway: This pathway is implicated in inflammation and cancer progression. Gallic acid can inhibit this pathway to suppress cancer cell growth.[5]

  • Inhibiting the Wnt/β-catenin pathway: Dysregulation of this pathway is common in many cancers. Gallic acid can inhibit this pathway, thereby suppressing processes like the epithelial-mesenchymal transition (EMT).[6][7]

A simplified diagram illustrating the influence of gallic acid on these interconnected signaling pathways is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gallic Acid EGFR EGFR GA->EGFR inhibits PI3K PI3K GA->PI3K inhibits MAPK MAPK (ERK, JNK, p38) GA->MAPK activates JAK JAK GA->JAK inhibits Wnt Wnt/β-catenin Pathway GA->Wnt inhibits EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis MAPK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Wnt->Proliferation

Simplified Diagram of Gallic Acid's Impact on Cancer-Related Signaling Pathways.

References

Synthesis and Isotopic Purity of Gallic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity determination of Gallic acid-d2 (3,4,5-Trihydroxybenzoic-2,6-d2 acid). This deuterated analog of gallic acid serves as a valuable internal standard for mass spectrometry-based quantitative analysis in various research fields, including drug metabolism and food science.[1] This document outlines a detailed experimental protocol for its synthesis via hydrogen-deuterium (H/D) exchange and comprehensive methodologies for assessing its isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound is achieved through a direct, acid-catalyzed hydrogen-deuterium exchange reaction on the aromatic ring of gallic acid. The electron-rich nature of the phenolic ring, activated by three hydroxyl groups, facilitates electrophilic substitution at the ortho and para positions. As the para position is substituted by the carboxylic acid group, deuteration occurs at the two ortho positions (C2 and C6).

A practical method for preparing highly deuterated hydroxybenzoic acids involves refluxing the parent compound in deuterium oxide (D₂O) with the addition of deuterium chloride (DCl) to achieve a low pD.[2] This process allows for the selective exchange of hydrogen for deuterium at the activated aromatic carbons.[2]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of hydroxybenzoic acids.[2]

Materials:

  • Gallic acid (3,4,5-Trihydroxybenzoic acid)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterium chloride (DCl, 35 wt. % in D₂O, 99.5 atom % D)

  • Nitrogen gas (N₂)

  • Lyophilizer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend or dissolve gallic acid in deuterium oxide (D₂O).

  • Carefully add deuterium chloride (DCl) to the mixture to adjust the pD to approximately 0.32.

  • Place the flask in an oil bath and reflux the mixture under a nitrogen atmosphere for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the D₂O and excess DCl by lyophilization to obtain the crude this compound.

  • The resulting 3,4,5-trihydroxybenzoic-2,6-d2 acid can be used directly or further purified if necessary. The quantitative yield is expected.[2]

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be accurately determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic enrichment of deuterated compounds.[3][4] The analysis involves comparing the mass spectra of the deuterated and non-deuterated gallic acid to quantify the extent of deuterium incorporation.

Instrumentation and Conditions (Hypothetical):

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

Expected Fragmentation: In negative ion mode, gallic acid typically undergoes decarboxylation. The precursor-to-product ion transitions for both unlabeled and labeled gallic acid can be monitored.[5]

  • Gallic Acid (d0): m/z 169 → 125 [M-H-CO₂]⁻

  • This compound (d2): m/z 171 → 127 [M-H-CO₂]⁻

By analyzing the relative intensities of the mass signals corresponding to the unlabeled (d0), partially labeled (d1), and fully labeled (d2) species, the isotopic purity can be calculated.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Gallic Acid (d0)169.0125.0
Gallic Acid-d1170.0126.0
This compound171.0127.0
Table 1: Selected Reaction Monitoring (SRM) transitions for the analysis of Gallic acid and its deuterated isotopologues.
SpeciesExpected Mass (m/z)Measured Relative Abundance (%)
d0 (C₇H₆O₅)169.01< 0.5
d1 (C₇H₅DO₅)170.02< 1.0
d2 (C₇H₄D₂O₅)171.02> 98.5
Table 2: Hypothetical quantitative data from LC-MS/MS analysis of synthesized this compound, indicating high isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the positions of deuterium labels and quantifying isotopic purity.[4] A combination of ¹H NMR and ²H NMR can be used for a comprehensive analysis.[6][7]

¹H NMR Analysis: In the ¹H NMR spectrum of unlabeled gallic acid, the two aromatic protons at the C2 and C6 positions appear as a singlet. In a highly deuterated sample of this compound, the intensity of this singlet will be significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual aromatic proton signal to the integral of a non-exchangeable internal standard.

CompoundChemical Shift (ppm)MultiplicityIntegration
Gallic Acid (in DMSO-d₆)~7.0s2H (aromatic)
This compound (in DMSO-d₆)~7.0s< 0.02H (residual aromatic)
Table 3: Comparison of expected ¹H NMR data for Gallic Acid and this compound, demonstrating the reduction of the aromatic proton signal upon deuteration.

²H NMR Analysis: Deuterium (²H) NMR is a direct method for observing the incorporated deuterium.[8] For this compound, a single resonance corresponding to the deuterium atoms at the C2 and C6 positions is expected. Quantitative ²H NMR can provide a precise measure of the deuterium content.

CompoundChemical Shift (ppm)Linewidth (Hz)
This compound~7.0~2
Table 4: Expected ²H NMR data for this compound.

Visualized Workflows

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product Gallic_Acid Gallic Acid Reflux Reflux under N₂ Gallic_Acid->Reflux D2O D₂O D2O->Reflux DCl DCl DCl->Reflux Lyophilization Lyophilization Reflux->Lyophilization Gallic_Acid_d2 This compound Lyophilization->Gallic_Acid_d2

Caption: Synthesis workflow for this compound via H/D exchange.

Analysis_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Product Synthesized this compound LC_MS_MS LC-MS/MS Analysis Product->LC_MS_MS H1_NMR ¹H NMR Analysis Product->H1_NMR H2_NMR ²H NMR Analysis Product->H2_NMR SRM SRM Data Acquisition LC_MS_MS->SRM Purity_MS Isotopic Purity Calculation (MS) SRM->Purity_MS Purity_NMR Isotopic Purity Calculation (NMR) H1_NMR->Purity_NMR H2_NMR->Purity_NMR

References

A Technical Guide to Commercial Gallic Acid-d2 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of commercially available Gallic acid-d2, a deuterated analog of the naturally occurring antioxidant, gallic acid. This document outlines its primary applications, key suppliers, and the technical data necessary for its effective use in research.

Overview of this compound

This compound, also known as 3,4,5-Trihydroxybenzoic acid-d2, is a stable isotope-labeled form of gallic acid.[1] Its primary application in research is as an internal standard for the precise quantification of unlabeled gallic acid in various samples using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the endogenous analyte while exhibiting nearly identical chemical and physical properties, ensuring reliable and accurate measurements.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaFormula Weight ( g/mol )Purity/Isotopic EnrichmentAvailable Quantities
MedChemExpress This compound294660-92-7C₇H₄D₂O₅172.13Not specified5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Cayman Chemical This compound294660-92-7C₇H₄D₂O₅172.1≥99% deuterated forms (d1-d2)1 mg, 5 mg
GlpBio This compound294660-92-7C₇H₄D₂O₅172.1Not specified5mg, 10mg, 50mg, 100mg
LGC Standards This compound294660-92-7C₇H₄D₂O₅172.13Not specified2.5 mg, 10 mg, 50 mg
Sigma-Aldrich This compound294660-92-7Not specifiedNot specifiedNot specifiedNot specified

Solubility Data:

SupplierSolventSolubility
Cayman Chemical DMF30 mg/mL
DMSO30 mg/mL
Ethanol5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
GlpBio DMF30 mg/mL
DMSO30 mg/mL
Ethanol5 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

Experimental Workflow: Quantification of Gallic Acid using this compound as an Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of gallic acid in a biological sample using this compound as an internal standard with LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., plasma, tissue homogenate) spike Spike with known amount of this compound (Internal Standard) sample->spike 1. extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) spike->extraction 2. evaporation Evaporation and Reconstitution extraction->evaporation 3. lc_separation Liquid Chromatography (Separation of analytes) evaporation->lc_separation 4. ms_detection Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection 5. peak_integration Peak Area Integration (Gallic acid and this compound) ms_detection->peak_integration 6. ratio_calculation Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calculation 7. calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve 8. quantification Quantify Gallic Acid Concentration calibration_curve->quantification 9.

Caption: Workflow for Gallic Acid Quantification using a Deuterated Internal Standard.

Methodological Considerations for Using this compound

1. Preparation of Stock Solutions:

  • Accurately weigh the required amount of this compound.

  • Dissolve in a suitable solvent, such as methanol or DMSO, to prepare a concentrated stock solution. The choice of solvent should be compatible with the analytical method.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to ensure stability.

2. Spiking of Internal Standard:

  • A known and fixed amount of the this compound internal standard solution should be added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

  • This early addition accounts for any analyte loss during sample extraction and processing.

3. Sample Extraction:

  • The choice of extraction method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) will depend on the sample matrix and the physicochemical properties of gallic acid.

  • The goal is to efficiently extract both the analyte (gallic acid) and the internal standard (this compound) while removing interfering substances.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: A suitable liquid chromatography column (e.g., a C18 reversed-phase column) should be used to achieve chromatographic separation of gallic acid from other matrix components. The mobile phase composition and gradient should be optimized for good peak shape and resolution.

  • Mass Spectrometric Detection: A tandem mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Specific precursor-to-product ion transitions for both gallic acid and this compound need to be determined and optimized.

5. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibration standards.

  • The concentration of gallic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Quantification

The following diagram illustrates the logical relationship in the quantification process.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation unknown_sample Unknown Sample (Contains unknown amount of Gallic Acid) lcms_analysis LC-MS Analysis unknown_sample->lcms_analysis internal_standard Known Amount of This compound internal_standard->lcms_analysis calibration_standards Calibration Standards (Known Gallic Acid concentrations + constant this compound) calibration_standards->lcms_analysis peak_area_analyte Peak Area of Gallic Acid lcms_analysis->peak_area_analyte peak_area_is Peak Area of this compound lcms_analysis->peak_area_is ratio Peak Area Ratio (Gallic Acid / this compound) peak_area_analyte->ratio peak_area_is->ratio concentration Concentration of Gallic Acid ratio->concentration

Caption: Logical Flow of Internal Standard-Based Quantification.

This technical guide provides a foundational understanding for the procurement and application of this compound in a research setting. For specific applications, further optimization of the described methodologies will be necessary to achieve the desired accuracy and precision. Researchers are advised to consult the technical documentation provided by the suppliers and relevant scientific literature for more detailed protocols.

References

Decoding the Certificate of Analysis for Gallic Acid-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Gallic acid-d2. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for accurate quantification of gallic acid in various research and drug development applications.

Compound Identification and Specifications

A Certificate of Analysis for this compound begins by unequivocally identifying the compound and outlining its key specifications. This information is fundamental for confirming that the material meets the required standards for experimental use.

ParameterSpecificationSource
Compound Name This compound[1][2]
Synonyms 3,4,5-Trihydroxybenzoic acid-d2, Gallic acid (2,6-d2)[1][3]
CAS Number 294660-92-7[1]
Molecular Formula C₇H₄D₂O₅[1]
Molecular Weight 172.13 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥99% deuterated forms (d1-d2)[1]
Storage -20°C for 3 years (as powder)[2]

Analytical Data and Experimental Protocols

The core of the CoA consists of data from various analytical techniques used to confirm the structure and purity of this compound. Below are the expected results and detailed experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the molecular structure and isotopic labeling of this compound. The deuteration at the 2 and 6 positions of the aromatic ring results in a distinct NMR spectrum compared to unlabeled gallic acid.

Expected ¹H NMR Data (for unlabeled Gallic acid for comparison)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.14Singlet2HH-2, H-6

Note on this compound ¹H NMR: In the ¹H NMR spectrum of this compound, the singlet at approximately 7.14 ppm, corresponding to the aromatic protons at positions 2 and 6, would be absent or significantly diminished, confirming successful deuteration at these sites.

Expected ¹³C NMR Data (for unlabeled Gallic acid for comparison)

Chemical Shift (δ) ppmAssignment
166.82COOH
145.11C-3, C-5
137.77C-4
121.15C-1
109.22C-2, C-6

Note on this compound ¹³C NMR: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C-2 and C-6) would be expected to show a characteristic triplet multiplicity due to coupling with deuterium, and a slight upfield shift.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic enrichment.

Expected Mass Spectrometry Data

ParameterValue
Molecular Ion [M-H]⁻ m/z 171.03
Major Fragment Ion [M-H-CO₂]⁻ m/z 127

Note: The molecular ion for this compound is expected at m/z 171.03, which is two mass units higher than that of unlabeled gallic acid (m/z 169.01), confirming the presence of two deuterium atoms. The loss of a carboxyl group (CO₂) is a characteristic fragmentation pattern for gallic acid.

Experimental Protocol: Mass Spectrometry

Mass spectral analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated to ensure accurate mass measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound by separating it from any impurities.

Expected HPLC Data

ParameterValue
Purity ≥98% (by area)
Retention Time Compound- and method-specific

Experimental Protocol: HPLC Analysis

A validated reverse-phase HPLC (RP-HPLC) method is typically employed. A C18 column is commonly used with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. The flow rate is typically around 1.0 mL/min, and detection is performed using a UV detector at a wavelength of approximately 275 nm.[4] The purity is calculated based on the peak area of this compound relative to the total peak area of all components in the chromatogram.

Biological Activity and Signaling Pathways

Gallic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] These effects are mediated through the modulation of various cellular signaling pathways. This compound, as a stable isotope-labeled analog, is a crucial tool for studying the pharmacokinetics and metabolism of gallic acid in the context of these pathways.

PI3K/AKT/mTOR Signaling Pathway

Gallic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and other diseases.[5][6]

PI3K_AKT_mTOR_Pathway Gallic Acid Gallic Acid PI3K PI3K Gallic Acid->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Gallic acid inhibits the PI3K/AKT/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be modulated by gallic acid.[6]

MAPK_Pathway Gallic Acid Gallic Acid MAPKKK MAPKKK Gallic Acid->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammation Inflammation Transcription Factors->Inflammation Cell Growth Cell Growth Transcription Factors->Cell Growth

Caption: Gallic acid modulates the MAPK signaling cascade.

JAK/STAT3 Signaling Pathway

Gallic acid has been demonstrated to exert anticancer effects by modulating the JAK/STAT3 signaling pathway.[7]

JAK_STAT3_Pathway Gallic Acid Gallic Acid JAK JAK Gallic Acid->JAK inhibits STAT3 STAT3 JAK->STAT3 phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Apoptosis Gene Transcription->Apoptosis inhibits

Caption: Gallic acid inhibits the JAK/STAT3 signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, crucial in development and disease, is another target of gallic acid's therapeutic effects.[8]

Wnt_Catenin_Pathway Gallic Acid Gallic Acid Wnt Signaling Wnt Signaling Gallic Acid->Wnt Signaling inhibits β-catenin (cytoplasmic) β-catenin (cytoplasmic) Wnt Signaling->β-catenin (cytoplasmic) stabilizes β-catenin (nuclear) β-catenin (nuclear) β-catenin (cytoplasmic)->β-catenin (nuclear) translocates TCF/LEF TCF/LEF β-catenin (nuclear)->TCF/LEF activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression

Caption: Gallic acid inhibits the Wnt/β-catenin signaling pathway.

Conclusion

The Certificate of Analysis for this compound is a vital document that assures its identity, purity, and quality for research and development purposes. By understanding the data presented and the methodologies used, scientists can have confidence in their experimental results when using this stable isotope-labeled standard. Furthermore, the use of this compound in conjunction with advanced analytical techniques will continue to be instrumental in elucidating the mechanisms of action of gallic acid and its therapeutic potential in various diseases.

References

An In-depth Technical Guide to the Solubility of Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the solubility of Gallic acid-d2 in various solvents, intended for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (3,4,5-trihydroxy-benzoic-2,6-d2 acid) is the deuterated form of Gallic acid, a naturally occurring polyhydroxyphenolic compound.[1] It is often used as an internal standard for the quantification of Gallic acid in mass spectrometry-based studies.[2] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and various in vitro and in vivo experimental designs. This guide compiles available solubility data and provides standardized methods for its determination.

Quantitative Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound and its non-deuterated counterpart, Gallic acid, has been determined in a range of common laboratory solvents. While the solubility of deuterated and non-deuterated forms of a compound is expected to be very similar, the data for Gallic acid is included here for a more comprehensive reference.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[2][3]
Dimethyl sulfoxide (DMSO)30[2][3]
DMSO:PBS (pH 7.2) (1:3)0.25[2][3]
Ethanol5[2][3]

Table 2: Solubility of Gallic Acid (Non-deuterated)

SolventSolubility (mg/mL)Notes
MethanolHighest solubility among tested solvents[4]
Acetone~2001 g in 5 mL[5]
Alcohol~1671 g in 6 mL[5]
Glycerol1001 g in 10 mL[5]
Dimethylformamide (DMF)~25[6][7]
Dimethyl sulfoxide (DMSO)~16[6][7][8]
Ethanol~16[6][7][8]
Water (20-25 °C)~11-121 g in 87 mL; 11.9 mg/mL at 25°C[5]
Ether101 g in 100 mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2)~2[6][7]
Boiling Water~3331 g in 3 mL[5]
Benzene, Chloroform, Petroleum EtherPractically Insoluble[5][9]

Experimental Protocol for Solubility Determination: Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method.[10] This protocol is a standard technique in pharmaceutical and chemical research.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

    • Place the container in a temperature-controlled shaker.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[10]

  • Phase Separation:

    • Once equilibrium is achieved, remove the container from the shaker.

    • Separate the undissolved solid from the saturated solution. This is commonly done by centrifuging the sample to pellet the excess solid.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[10] This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as HPLC.[10]

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filtrate Filter Supernatant centrifuge->filtrate quantify Quantify Concentration (e.g., HPLC) filtrate->quantify report Report Solubility (mg/mL or mol/L) quantify->report end End report->end

Caption: Workflow for the shake-flask solubility determination method.

References

Gallic Acid-d2 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful technique for elucidating the metabolic fate and pharmacokinetics of bioactive compounds. This technical guide provides a comprehensive overview of the use of deuterated gallic acid (Gallic acid-d2) as a tracer in metabolic studies. Gallic acid, a naturally occurring polyphenol, and its metabolites are subjects of extensive research due to their antioxidant, anti-inflammatory, and anti-carcinogenic properties. The use of this compound allows for precise tracking and quantification of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This document outlines detailed experimental protocols, data presentation formats, and the signaling pathways influenced by gallic acid, providing a foundational resource for researchers in pharmacology, metabolomics, and drug development.

Introduction to Gallic Acid and Stable Isotope Tracing

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in numerous plants, fruits, and beverages like tea.[1] Its therapeutic potential is linked to its ability to modulate various cellular signaling pathways.[2][3] To fully understand its mechanisms of action and bioavailability, it is crucial to trace its journey through a biological system.

Stable isotope tracers, such as this compound, are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope (in this case, deuterium, 2H).[4] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. This allows for the precise quantification of the tracer and its metabolites against a background of endogenous unlabeled gallic acid.[4]

Key Advantages of Using this compound:

  • High Specificity and Sensitivity: Mass spectrometry can easily differentiate between the deuterated tracer and the endogenous compound.

  • Safety: Deuterium is a stable, non-radioactive isotope, making it safe for use in a wide range of in vitro and in vivo studies.

  • Minimal Isotope Effect: The small mass difference between hydrogen and deuterium generally does not significantly alter the compound's metabolic and pharmacokinetic properties.[5]

Metabolic Pathway of Gallic Acid

The primary metabolic transformation of gallic acid in the body is methylation, predominantly to 4-O-methyl gallic acid (4OMGA).[1][6][7] This process is primarily carried out in the liver and kidneys. Other potential metabolic reactions include glucuronidation and sulfation.[8]

Gallic_Acid_Metabolism GA This compound MGA 4-O-methyl this compound GA->MGA Methylation (COMT) Conjugates Glucuronide/Sulfate Conjugates-d2 GA->Conjugates Glucuronidation (UGTs) Sulfation (SULTs) Excretion Excretion (Urine) MGA->Excretion Conjugates->Excretion Experimental_Workflow cluster_0 Pre-analytical Phase cluster_1 Sample Collection cluster_2 Analytical Phase Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting GA_d2_Admin This compound Administration (Oral Gavage) Fasting->GA_d2_Admin Blood_Sampling Blood Sampling (Time Points) GA_d2_Admin->Blood_Sampling Urine_Collection Urine Collection GA_d2_Admin->Urine_Collection Tissue_Harvesting Tissue Harvesting (Terminal) Blood_Sampling->Tissue_Harvesting Sample_Prep Sample Preparation (Protein Precipitation/LLE) Blood_Sampling->Sample_Prep Urine_Collection->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS_Analysis UPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GA Gallic Acid GA->PI3K inhibits GA->AKT inhibits MAPK_Pathway GrowthFactors Growth Factors / Stress Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse GA Gallic Acid GA->Raf modulates Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneTranscription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneTranscription activates GA Gallic Acid GA->BetaCatenin promotes degradation

References

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Gallic Acid in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and nuts.[1] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Accurate and reliable quantification of gallic acid in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies in drug development.

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of gallic acid in rabbit serum.[3] The method utilizes Gallic acid-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variations during sample preparation and instrument analysis.[3][4] The protocol has been validated according to regulatory guidelines, demonstrating its robustness for bioanalytical applications.[3]

Experimental Protocols

Materials and Reagents
  • Standards: Gallic acid and this compound reference standards were purchased from Dr. Ehrenstorfer–LGC.[3]

  • Solvents: HPLC grade methanol and ethyl acetate, along with analytical grade formic acid and hydrochloric acid, were procured from Scharlab S.L., Eurolab, and Fisher Chemicals.[3]

  • Biological Matrix: Drug-free rabbit serum was used for the preparation of calibration standards and quality control samples.[3]

Instrumentation
  • LC System: An HPLC system capable of delivering a precise and stable flow rate, such as a Shimadzu or Waters ACQUITY UPLC system.[3][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as an API 5500+, equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: A reverse-phase C18 column, for instance, a Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size) or an Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[3][6]

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Stock Solutions (1.00 mg/mL): Accurately weigh 5.00 mg of Gallic acid and this compound standards.[3] Transfer each to a separate 5 mL volumetric flask, dissolve in methanol, and make up the volume to the mark with methanol.[3]

  • Internal Standard (IS) Working Solution (100.00 ng/mL): Prepare the IS working solution by diluting the this compound stock solution in a 40% methanol in water mixture.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare a series of working solutions for CC and QC samples by diluting the Gallic acid stock solution in 40% methanol.[3] These working solutions are then spiked into the drug-free rabbit serum to achieve the desired concentrations for the calibration curve and QC levels (Low, Mid, High).

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Pipette 100 µL of the serum sample (unknown, CC, or QC) into a clean vial.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to each vial and mix.[3]

  • Add 200 µL of 0.1 N HCl and mix well.[3]

  • Add 2 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 2,500 rpm for 5 minutes.[3]

  • Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the initial mobile phase.[3]

  • Inject 20 µL of the reconstituted sample into the LC-MS/MS system for analysis.[3]

LC-MS/MS Method Parameters

The instrumental parameters should be optimized to achieve sensitive and symmetrical peaks for both gallic acid and its deuterated internal standard.

Table 1: Optimized Liquid Chromatography Conditions
ParameterValue
Column Phenomenex Luna C18, 150 x 3.9 mm, 5µm[3]
Mobile Phase Isocratic: 60% Methanol and 40% 0.1% Formic Acid in Water[3]
Flow Rate 0.8 mL/min[3]
Column Temperature 24°C[6]
Injection Volume 20 µL[3]
Run Time ~3 minutes
Retention Time Gallic Acid & this compound: ~1.55 min[3]
Table 2: Optimized Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[6]
MRM Transition (Gallic Acid) m/z 169 → 125[6]
MRM Transition (this compound) m/z 171 → 127 (Predicted)
Ion Source Temperature 100°C - 150°C[6][7]
Desolvation Temperature 300°C - 350°C[6][7]
Cone Gas Flow 10 L/h[6]
Desolvation Gas Flow 700 L/h[6]

Note: The fragmentation of gallic acid (m/z 169) to its primary product ion (m/z 125) corresponds to the neutral loss of CO₂ (44 Da).[8] A similar fragmentation is expected for this compound.

Method Validation and Performance

The developed bioanalytical method was rigorously validated according to established guidelines, demonstrating excellent performance.

Selectivity and Specificity

The method showed high selectivity with no significant interference observed from endogenous components in the blank serum at the retention times of gallic acid and the internal standard.[3]

Table 3: Summary of Quantitative Validation Data
Validation ParameterResultReference
Linearity Range 5 - 1000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.99[3]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]
Extraction Recovery (Gallic Acid) ~67%[3]
Matrix Effect No significant matrix effect observed (<0.60%)[3]
Precision (Intra- & Inter-day) RSD < 9.5%[5]
Accuracy (Intra- & Inter-day) Within ±12.5%[5]
Stability

Gallic acid proved to be stable in rabbit serum under various storage conditions, ensuring sample integrity during routine analysis.

Table 4: Stability Assessment Results
Stability ConditionResultReference
Freeze-Thaw Cycles (-20°C & -70°C) Stable for three cycles[3]
Short-Term (Ambient, 18 hours) Stable[3]
Long-Term (Frozen, 15 days) Stable at -20°C and -70°C[3]

Visualized Workflows and Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 100 µL Serum Sample Spike_IS Spike with 25 µL This compound (IS) Sample->Spike_IS Acidify Add 0.1 N HCl Spike_IS->Acidify Extract Add Ethyl Acetate & Vortex Acidify->Extract Centrifuge Centrifuge (2,500 rpm, 5 min) Extract->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 20 µL into LC-MS/MS System Reconstitute->Inject Analysis Data Acquisition (MRM) Inject->Analysis

Caption: Experimental workflow for this compound quantification.

G Principle of Stable Isotope Dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_process Shared Analytical Path Analyte Analyte (Gallic Acid) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS SIL-IS (this compound) IS->Extraction LC_Sep LC Separation (Co-elution) Extraction->LC_Sep MS_Detect MS/MS Detection (Separate MRM Channels) LC_Sep->MS_Detect Quant Quantification Ratio (Analyte Peak Area / IS Peak Area) = Accurate Concentration MS_Detect->Quant

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the quantitative analysis of gallic acid in a biological matrix. The use of a deuterated internal standard, this compound, ensures the highest level of accuracy and precision, compensating for potential analyte loss during sample processing and variability in instrument response.[4][9] The method is sensitive, with a lower limit of quantification of 5 ng/mL, and has been proven to be robust and reliable through comprehensive validation.[3] This protocol is well-suited for pharmacokinetic and other bioanalytical studies requiring the precise measurement of gallic acid.

References

Application Note: Quantification of Gallic Acid in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gallic acid in plasma. The method employs a stable isotope-labeled internal standard, gallic acid-d2, to ensure high accuracy and precision. A simple protein precipitation procedure is utilized for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of gallic acid in a biological matrix.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants, fruits, and beverages. It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of gallic acid in plasma is crucial for pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more reliable results.

Experimental

Materials and Reagents
  • Gallic Acid (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Control Plasma (Human, Rat, or Rabbit)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL):

  • Gallic Acid Stock: Accurately weigh and dissolve gallic acid in methanol to a final concentration of 1 mg/mL.

  • This compound (Internal Standard, IS) Stock: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

Working Solutions:

  • Prepare serial dilutions of the gallic acid stock solution in a mixture of methanol and water (50:50, v/v) to create working standard solutions.

  • Prepare a working internal standard solution by diluting the this compound stock solution in the same diluent to a final concentration of 1 µg/mL.

Calibration Standards (CS) and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank plasma with the appropriate gallic acid working solutions to achieve a concentration range of 2-500 ng/mL.[1]

  • Prepare quality control samples at low, medium, and high concentrations (e.g., 6, 20, and 200 ng/mL) in the same manner.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of gallic acid from plasma samples.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL this compound).

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient As required for optimal separation
Flow Rate 0.3 mL/min[1]
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transitions See Table 1
Source Temperature As per instrument recommendation
Desolvation Gas Flow As per instrument recommendation
Collision Gas Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gallic Acid169125Optimized
This compound (IS)171127Optimized

Note: Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The analytical method was validated according to established guidelines. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 2-500 ng/mL for gallic acid in plasma, with a correlation coefficient (r²) of >0.99.[1]

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were determined by analyzing QC samples at three concentration levels. The results were within the acceptable limits of ±15%.

  • Recovery: The extraction recovery of gallic acid and the internal standard from plasma was consistent and reproducible. Mean recovery for gallic acid was found to be in the range of 63-70%.[3]

  • Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.

  • Lower Limit of Quantification (LLOQ): The LLOQ for gallic acid in plasma was determined to be 2 ng/mL.[1]

Table 2: Quantitative Method Validation Data

ParameterGallic Acid
Linearity Range 2 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Extraction Recovery 63-70%[3]

Visualizations

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is add_precip Add 400 µL Methanol (0.1% Formic Acid) add_is->add_precip vortex1 Vortex add_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Plasma Sample Preparation Workflow.

G cluster_lcms LC-MS/MS Analysis lc_system LC System (C18 Column) esi_source ESI Source (Negative Mode) lc_system->esi_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quad1 collision_cell Collision Cell (Q2) Fragmentation quad1->collision_cell quad3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system

Caption: LC-MS/MS Instrumentation Workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of gallic acid in plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure makes this method suitable for high-throughput analysis in pharmacokinetic and other research studies. This validated method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Analysis of Gallic Acid in Food Matrices using Gallic Acid-d2 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of gallic acid in various food matrices. The protocol employs a stable isotope-labeled internal standard, gallic acid-d2, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is presented, followed by rapid analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and quality control professionals in the food industry and drug development sectors requiring reliable quantification of gallic acid.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plant-based foods and beverages, including fruits, vegetables, nuts, and teas. It is recognized for its antioxidant, anti-inflammatory, and other potential health-promoting properties. Accurate quantification of gallic acid in food is crucial for nutritional labeling, quality control, and research into the health benefits of dietary polyphenols.

Challenges in analyzing gallic acid in complex food matrices arise from sample variability and matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[1] Since deuterated standards are chemically and physically almost identical to the analyte, they co-elute and experience similar ionization effects, providing reliable correction and leading to highly accurate and precise quantification.[1]

This protocol outlines a validated approach using a modified QuEChERS extraction followed by LC-MS/MS analysis with this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Standards: Gallic Acid (≥98% purity), this compound (isotopic enrichment ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) or appropriate buffered salt mixtures (e.g., acetate or citrate buffering).[2][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary Secondary Amine (PSA), C18.

  • Food Matrix: This protocol is demonstrated for fruit juice but can be adapted for other matrices.

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the gallic acid stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 to 1000 ng/mL.

  • IS Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.

2.2. Sample Preparation (QuEChERS Extraction)

  • Weigh 5 g (or 5 mL for liquid samples like juice) of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound IS spiking solution.

  • Add 10 mL of acetonitrile (containing 1% formic acid to improve stability and extraction of phenolic acids).

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or appropriate QuEChERS salts).

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4,000 rpm for 5 minutes.

2.3. Dispersive SPE (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor-to-product ion transitions should be optimized for the specific instrument. Typical transitions are provided below.[4][5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of gallic acid using a deuterated internal standard. Data is representative and based on similar validated methods.

Table 1: LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gallic Acid169.0125.0-20
This compound171.0127.0-20

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for this protocol.

G Experimental Workflow for Gallic Acid Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (5g) Spike Spike with this compound IS Sample->Spike Extract Add Acetonitrile + 1% Formic Acid & Vortex Spike->Extract Salts Add QuEChERS Salts & Vortex Extract->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE d-SPE with PSA/C18/MgSO4 Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow from sample preparation to data analysis.

G Internal Standard Logic cluster_process Extraction & Analysis cluster_detection Detection Analyte Gallic Acid (in matrix) Process Sample Prep & LC-MS/MS Injection Analyte->Process IS This compound (spiked) IS->Process Signal_Analyte Analyte Signal (Affected by Matrix) Process->Signal_Analyte Signal_IS IS Signal (Affected by Matrix) Process->Signal_IS Ratio Ratio Calculation (Signal Analyte / Signal IS) Signal_Analyte->Ratio Signal_IS->Ratio Quant Accurate Quantification Ratio->Quant Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Signal_Analyte Matrix->Signal_IS

Caption: Logic of internal standard correction for matrix effects.

Conclusion

The described LC-MS/MS method utilizing a this compound internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of gallic acid in complex food matrices. The QuEChERS-based sample preparation is efficient and effective, while the use of a stable isotope-labeled internal standard ensures the highest level of accuracy by correcting for matrix-induced analytical variations. This application note serves as a comprehensive guide for laboratories aiming to implement robust testing for this important phenolic compound.

References

Application Note: Quantitative Analysis of Gallic Acid in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and nuts.[1] It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[2][3] Accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and the standardization of herbal products.[4][5]

This application note details a robust and sensitive bioanalytical method for the determination of gallic acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Gallic Acid-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during sample preparation and potential matrix effects, ensuring high accuracy and precision.[2][6][7]

Principle

The method involves a simple protein precipitation step to extract gallic acid and the deuterated internal standard (this compound) from human plasma.[6][8] Chromatographic separation is achieved on a C18 reverse-phase column.[8][9] Quantification is performed using a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[4][8] The concentration of gallic acid is determined by calculating the peak area ratio of the analyte to the internal standard, which provides a highly reliable and reproducible measurement.

Materials and Reagents

  • Analytes and Standards:

    • Gallic Acid (≥98% purity)

    • This compound (Deuterated Internal Standard, IS)[2][10]

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)[1]

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)[9]

    • Ultrapure Water

    • Human Plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.[4][11]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Gallic Acid Working Solutions: Prepare serial dilutions of the gallic acid stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards.[6]

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[6]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate amounts of the gallic acid working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).[4][9]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (800 ng/mL).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.[4][9]

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[6]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6][8]

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Inject 5 µL of the clear supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Plasma Sample (100 µL) spike 2. Spike with IS (this compound) sample->spike precipitate 3. Add Acetonitrile (Protein Precipitation) spike->precipitate vortex1 4. Vortex precipitate->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Gallic Acid Sample Preparation.

LC-MS/MS Instrumental Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8][9]

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Gallic Acid: To be determined empirically (e.g., Q1: 169 m/z -> Q3: 125 m/z)

    • This compound: To be determined empirically (e.g., Q1: 171 m/z -> Q3: 127 m/z)

Data Presentation

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range 5 - 1000 ng/mL[9]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.995[9]

| Weighting | 1/x² |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 5 ≤ 15% ± 15% ≤ 15% ± 15%
Low QC 15 ≤ 10% ± 10% ≤ 10% ± 10%
Medium QC 150 ≤ 10% ± 10% ≤ 10% ± 10%
High QC 800 ≤ 10% ± 10% ≤ 10% ± 10%

(Acceptance criteria based on FDA guidelines for bioanalytical method validation)

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%)
Low QC 15 > 85% 90 - 110%

| High QC | 800 | > 85% | 90 - 110% |

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of gallic acid in human plasma. The simple protein precipitation protocol offers high throughput, while the use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for sample processing variability and matrix-induced ion suppression or enhancement. This validated method is well-suited for a variety of applications in clinical and preclinical research, including pharmacokinetic analysis and therapeutic drug monitoring.

References

Application Note: High-Throughput Quantification of Gallic Acid in Biological Matrices by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gallic acid in biological matrices such as plasma and serum. To ensure the highest level of accuracy and precision, the method employs gallic acid-d2 as a stable isotope-labeled internal standard (IS). While gallic acid and its deuterated analog are designed to co-elute chromatographically, they are resolved and quantified by the mass spectrometer based on their distinct mass-to-charge ratios. This approach effectively mitigates matrix effects and compensates for variability during sample preparation and injection, making it ideal for regulated bioanalysis and pharmacokinetic studies.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid with significant antioxidant, anti-inflammatory, and anti-cancer properties, found in a wide variety of plants and food products.[1] Its therapeutic potential has led to increased interest in its pharmacokinetic and pharmacodynamic profiles. A reliable bioanalytical method is essential for accurately determining its concentration in complex biological samples. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS, as it shares near-identical chemical and physical properties with the analyte, ensuring reliable correction for experimental variations.[1]

Experimental Protocol

Materials and Reagents
  • Gallic Acid (≥98% purity)

  • This compound (≥98% purity, isotopic purity >99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, rabbit serum)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of gallic acid and this compound by dissolving 10 mg of each compound in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the gallic acid stock solution in 50:50 methanol/water to create calibration curve (CC) standards ranging from 5 to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol/water to a final concentration of 100 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube (except for the blank matrix) and vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of both gallic acid and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters
ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 0.8 mL/min[1]
Column Temperature 40°C
Injection Volume 10 µL
Run Time 5 minutes
Table 2: Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 15 L/min

Quantitative Data and Results

Quantification is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for gallic acid and this compound are monitored. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve and determine the concentration in unknown samples.

Table 3: MRM Transitions and Retention Times
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Gallic Acid169.0125.0-20~2.8
This compound (IS)171.0127.0-20~2.8

Note: The precursor ion for gallic acid is [M-H]⁻. The transition 169.0 → 125.0 corresponds to the loss of CO₂.[2] For this compound, the precursor ion [M-H]⁻ is m/z 171.0, and the corresponding fragment is expected at m/z 127.0. Retention times are approximate and may vary based on the specific system.

Workflow Visualization

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data analysis.

G Bioanalytical Workflow for Gallic Acid Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Spike with Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Chromatography Chromatographic Separation (Co-elution on C18) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Peak Area Integration Detection->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of gallic acid.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of gallic acid in biological matrices. The incorporation of a stable isotope-labeled internal standard, this compound, ensures data reliability and accuracy, making this protocol highly suitable for pharmacokinetic evaluations and other applications in drug development and clinical research.

References

Application Notes and Protocols for Pharmacokinetic Studies of Polyphenols Using Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polyphenol pharmacokinetics is essential for understanding their bioavailability, metabolism, and potential health benefits. A significant challenge in these studies is distinguishing the administered polyphenols from those already present in the diet. The use of stable isotope-labeled compounds, such as Gallic acid-d2 (GA-d2), offers a robust solution to this analytical challenge. By incorporating deuterium, a non-radioactive isotope of hydrogen, into the gallic acid molecule, researchers can accurately trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of an exogenous dose without interference from endogenous sources.

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of polyphenols using this compound. Detailed protocols for in-vivo studies and sample analysis are provided, along with examples of data presentation and visualization of relevant metabolic pathways.

Key Applications

  • Absolute Bioavailability Studies: Precisely determine the fraction of orally administered gallic acid that reaches systemic circulation.

  • Metabolite Identification and Quantification: Trace the metabolic fate of gallic acid and accurately quantify its metabolites, such as methylated and glucuronidated forms.

  • Food Matrix Effect Evaluation: Assess how different food matrices impact the bioavailability of gallic acid.

  • Drug-Nutrient Interaction Studies: Investigate the influence of co-administered drugs on the pharmacokinetics of gallic acid.

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of orally administered this compound.

Materials:

  • This compound (analytical standard)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg). Administer the dose accurately via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis

Objective: To quantify the concentration of this compound and its major metabolite, 4-O-methylthis compound, in rat plasma.

Materials:

  • Rat plasma samples from the in-vivo study

  • This compound and 4-O-methylthis compound analytical standards

  • Internal Standard (IS), e.g., Gallic acid-d4 or another suitable deuterated analog

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Standard Curve and Quality Control (QC) Preparation: Prepare a series of calibration standards and QC samples by spiking known concentrations of this compound and 4-O-methylthis compound into blank rat plasma.

  • Protein Precipitation:

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analytes from endogenous interferences (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound, 4-O-methylthis compound, and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound171.0127.0
4-O-methylthis compound185.0141.0
Internal Standard (e.g., GA-d4)173.0129.0
  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use the regression equation to determine the concentrations of this compound and its metabolite in the unknown samples.

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and structured table. The following table presents hypothetical pharmacokinetic parameters for orally administered this compound, based on data from a study with unlabeled gallic acid for illustrative purposes.[1][2]

ParameterThis compound (Hypothetical)4-O-methylthis compound (Hypothetical)
Cmax (µmol/L) 2.0 ± 0.21.5 ± 0.1
Tmax (h) 1.0 ± 0.11.5 ± 0.2
AUC₀₋₂₄ (µmol·h/L) 8.5 ± 0.910.2 ± 1.1
t₁/₂ (h) 1.1 ± 0.12.5 ± 0.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life. Values are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Signaling Pathways

Polyphenols like gallic acid undergo extensive metabolism, primarily through methylation and glucuronidation.

Gallic_Acid_Metabolism cluster_methylation Methylation (COMT) cluster_glucuronidation Glucuronidation (UGT) GA Gallic Acid MGA 4-O-methylgallic acid GA->MGA COMT GAG Gallic Acid Glucuronide GA->GAG UGT SAM SAM SAH SAH SAM->SAH UDPGA UDPGA UDP UDP UDPGA->UDP

Caption: Metabolic pathways of gallic acid via methylation and glucuronidation.

Experimental Workflow

A typical pharmacokinetic study using a stable isotope-labeled compound follows a well-defined workflow.

PK_Workflow Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Supernatant Collection Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Conclusion

The use of this compound provides a powerful and precise tool for elucidating the pharmacokinetic properties of this important polyphenol. The protocols and guidelines presented here offer a framework for researchers to design and execute robust studies, leading to a better understanding of the absorption, distribution, metabolism, and excretion of gallic acid and its potential impact on human health. The combination of stable isotope labeling with sensitive bioanalytical techniques like LC-MS/MS is crucial for advancing our knowledge in the field of polyphenol research.

References

Application of Gallic Acid-d2 for Accurate Quantification of Gallic Acid in Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid, a naturally occurring phenolic compound, is a key bioactive constituent in numerous medicinal plants and herbal formulations, exhibiting a wide range of therapeutic properties including antioxidant, anti-inflammatory, and anticancer activities. Accurate quantification of gallic acid is crucial for the quality control, standardization, and pharmacokinetic studies of herbal medicines. The complexity of herbal matrices, however, presents significant analytical challenges, such as matrix effects in mass spectrometry. The use of a stable isotope-labeled internal standard, such as Gallic acid-d2, is the gold standard for mitigating these challenges and ensuring the reliability of quantitative results. This application note provides a detailed protocol for the quantification of gallic acid in herbal medicine using this compound as an internal standard with LC-MS/MS.

Principle

This compound is an isotopically labeled analog of gallic acid, where two hydrogen atoms on the aromatic ring are replaced with deuterium. This substitution results in a molecule that is chemically identical to gallic acid and exhibits the same chromatographic behavior and ionization efficiency. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the unlabeled gallic acid by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the extraction process, it co-elutes with the endogenous gallic acid and experiences the same variations during sample preparation and analysis. Any loss of analyte during extraction or signal suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the peak area of gallic acid to that of this compound provides a highly accurate and precise measure of the gallic acid concentration, independent of matrix effects and recovery variations.

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of gallic acid using this compound as an internal standard. While this data was generated from a study in a biological matrix (rabbit serum), the principles and expected performance are directly applicable to the analysis of herbal extracts, which often present complex matrices.[1]

Table 1: Calibration Curve for Gallic Acid Quantification [1]

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
5 - 1000y = 0.003x + 0.002≥ 0.99

Table 2: Precision and Accuracy [1]

Quality Control LevelSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
Lower Limit of Quantification (LLOQ)55.12 ± 0.356.8102.4
Low (LQC)1514.88 ± 0.926.299.2
Medium (MQC)500505.6 ± 25.35.0101.1
High (HQC)800792.0 ± 31.74.099.0

Table 3: Recovery and Matrix Effect [1]

AnalyteQuality Control LevelMean Recovery (%)Matrix Effect (%)
Gallic AcidLQC63.5-0.60
Gallic AcidMQC69.6-0.55
Gallic AcidHQC69.9-0.48
This compound-Not specified0.28

Experimental Protocols

Preparation of Standard Solutions
  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the gallic acid stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 5 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation from Herbal Material

The following is a general procedure for the extraction of gallic acid from dried herbal material. The specific solvent and extraction conditions may need to be optimized for different plant matrices.

  • Grinding: Grind the dried herbal material (e.g., leaves, roots, fruits) into a fine powder.

  • Weighing: Accurately weigh approximately 1.0 g of the powdered herbal material into a centrifuge tube.

  • Spiking with Internal Standard: Add 100 µL of the 100 ng/mL this compound working solution to the sample.

  • Extraction:

    • Add 10 mL of 70% methanol (or another suitable solvent like 70% acetone or water) to the tube.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

    • Alternatively, use reflux extraction for 1-2 hours.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gallic Acid: 169.0 → 125.0 (Quantifier), 169.0 → 79.0 (Qualifier)

    • This compound: 171.0 → 127.0 (Quantifier)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Visualizations

Gallic Acid Biosynthesis Pathway

Gallic Acid Biosynthesis cluster_shikimate Shikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHS 3-Dehydroshikimate DAHP->DHS Shikimate Shikimate DHS->Shikimate GA Gallic Acid DHS->GA Dehydrogenation Chorismate Chorismate Shikimate->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: Biosynthesis of Gallic Acid via the Shikimate Pathway.

Experimental Workflow for Quantification

Quantification Workflow HM Herbal Medicine Sample (Powdered) IS Spike with this compound (Internal Standard) HM->IS EXT Solvent Extraction (e.g., 70% Methanol, Ultrasonication) IS->EXT CENT Centrifugation EXT->CENT FILT Filtration (0.22 µm) CENT->FILT LCMS LC-MS/MS Analysis (MRM Mode) FILT->LCMS DATA Data Processing (Peak Area Ratio) LCMS->DATA RESULT Quantification of Gallic Acid DATA->RESULT

Caption: Experimental Workflow for Gallic Acid Quantification.

Gallic Acid Modulated Signaling Pathway Example

PI3K_AKT_Signaling GA Gallic Acid PI3K PI3K GA->PI3K Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by Gallic Acid.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of gallic acid in complex herbal matrices. The detailed protocol and validation data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their quality control and research endeavors. The adoption of this stable isotope dilution LC-MS/MS method will contribute to the enhanced standardization and scientific validation of herbal medicines.

References

Application Notes and Protocols: Gallic Acid-d2 in Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a wide variety of plants, fruits, and beverages. It is of significant interest to researchers in metabolomics and drug development due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate and precise quantification of gallic acid in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and metabolic fate.

Stable isotope-labeled internal standards are essential for achieving high-quality quantitative data in mass spectrometry-based metabolomics. Gallic acid-d2, a deuterated analog of gallic acid, serves as an ideal internal standard for the quantification of endogenous gallic acid.[2][3] Its similar chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.[4] These application notes provide detailed protocols for the use of this compound in a typical metabolomics workflow for the analysis of plasma or serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of gallic acid. The following tables summarize typical validation parameters for such methods.

Table 1: LC-MS/MS Method Validation Parameters for Gallic Acid Quantification

ParameterTypical ValueBiological MatrixReference
Linearity Range5.00 - 1000 ng/mLRabbit Serum[2]
Lower Limit of Quantification (LLOQ)5.00 ng/mLRabbit Serum[2]
Lower Limit of Quantification (LLOQ)0.178 µg/mL (178 ng/mL)Rat Plasma[3]
Limit of Detection (LOD)0.8 µg/mLHerbal Formulation[5]
Limit of Quantification (LOQ)2.5 µg/mLHerbal Formulation[5]
Correlation Coefficient (r²)≥ 0.99Rabbit Serum[2]

Table 2: Recovery and Matrix Effect of Gallic Acid using this compound

Quality Control LevelMean Recovery (%)Matrix Effect (%)Biological MatrixReference
Low63.47-0.60Rabbit Serum[2]
Medium69.64Not ReportedRabbit Serum[2]
High69.98Not ReportedRabbit Serum[2]
Not Specified94.3 - 98.8Not ReportedRat Plasma

Experimental Protocols

Two common sample preparation methods for the analysis of small molecules like gallic acid from plasma or serum are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation for Plasma/Serum Sample Preparation

This protocol is a rapid and straightforward method for removing proteins from biological fluids prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Precipitation solution (e.g., Acetonitrile, ice-cold)

  • Reconstitution solution (e.g., 10% Methanol in water with 0.1% formic acid)

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching 20,000 x g and 4°C

  • Nitrogen evaporator (optional)

  • LC vials with inserts

Procedure:

  • Thaw plasma or serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 20 µL of the this compound internal standard working solution to the sample.

  • Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample) to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[6]

  • Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer 350 µL of the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.[6]

  • Vortex to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an LC vial with an insert for analysis.

Protocol 2: Liquid-Liquid Extraction for Plasma/Serum Sample Preparation

This protocol offers a higher degree of sample cleanup and can be beneficial for reducing matrix effects.

Materials:

  • Plasma or serum samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • 0.1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Reconstitution solution (e.g., 10% Methanol in water with 0.1% formic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC vials with inserts

Procedure:

  • In a microcentrifuge tube, combine 100 µL of the plasma or serum sample with 25 µL of the this compound internal standard working solution (100 ng/mL).[2]

  • Add 200 µL of 0.1 N HCl and mix well.[2]

  • Add 2 mL of ethyl acetate to the tube.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 2,500 rpm for 5 minutes.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[2]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.[2]

  • Vortex thoroughly to dissolve the extract.

  • Transfer the sample to an LC vial for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis

The following are typical parameters for the analysis of gallic acid and this compound. These should be optimized for the specific instrumentation used.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: Isocratic elution with 60% Mobile Phase B[2]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gallic Acid: m/z 169 → 125

    • This compound: m/z 171 → 127

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument to achieve maximum sensitivity for the specified MRM transitions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MS MS/MS Detection (MRM) UPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Metabolomics workflow for gallic acid quantification.

Role of this compound as an Internal Standard

G cluster_sample Biological Sample cluster_process Analytical Process GA Gallic Acid (Analyte) Prep Sample Preparation GA->Prep IS This compound (Internal Standard) IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Result Peak Area Ratio (GA / GA-d2) LCMS->Result Quant Accurate Quantification Result->Quant

Caption: Role of this compound as an internal standard.

Metabolic Pathway of Gallic Acid

G cluster_metabolism Metabolic Biotransformation GA Gallic Acid Methylation Methylation (e.g., by COMT) GA->Methylation Decarboxylation Decarboxylation GA->Decarboxylation Conjugation Conjugation (Glucuronidation, Sulfation) GA->Conjugation OMeGA 4-O-methylgallic acid (4-OMeGA) Methylation->OMeGA Pyrogallol Pyrogallol Decarboxylation->Pyrogallol Conjugates Gallic Acid Conjugates (Glucuronides, Sulfates) Conjugation->Conjugates

Caption: Key metabolic pathways of gallic acid.

Discussion

The protocols and data presented here provide a robust framework for the quantitative analysis of gallic acid in biological samples using this compound as an internal standard. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as desired sample cleanliness and throughput. Protein precipitation is generally faster and requires less solvent, making it suitable for high-throughput applications.[7] Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts and may be necessary to minimize matrix effects and achieve lower limits of quantification.[2]

The metabolic pathway of gallic acid involves several biotransformation reactions, including methylation to form 4-O-methylgallic acid, decarboxylation to pyrogallol, and conjugation with glucuronic acid or sulfate.[1][8][9] The analytical methods described here can be adapted to quantify these metabolites as well, provided that appropriate standards are available. Understanding the metabolic fate of gallic acid is critical in drug development for assessing its efficacy and potential toxicity.

These application notes are intended to serve as a guide. Researchers should perform in-house validation of their methods to ensure they meet the specific requirements of their studies and adhere to relevant regulatory guidelines.

References

Application Note: Quantitative Analysis of Phenolic Acids in Plant Extracts by GC-MS with Gallic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the simultaneous identification and quantification of several common phenolic acids in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance accuracy and precision, Gallic acid-d2 is employed as an internal standard. The protocol includes comprehensive procedures for sample extraction, derivatization of phenolic acids to their more volatile trimethylsilyl (TMS) ethers, and the subsequent GC-MS analysis. This methodology is particularly suited for researchers in natural product chemistry, food science, and drug development who require accurate quantification of these bioactive compounds.

Introduction

Phenolic acids are a significant class of secondary metabolites found throughout the plant kingdom, contributing to the sensory properties of foods and possessing a range of bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1] Accurate quantification of these compounds is crucial for the quality control of herbal products, functional foods, and for pharmacological studies. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2] However, the low volatility and high polarity of phenolic acids necessitate a derivatization step to convert them into forms amenable to GC analysis.[3] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this class of compounds.[4]

To correct for variations in sample preparation and injection volume, the use of an internal standard is essential for accurate quantification.[5][6] An ideal internal standard is a stable, isotopically labeled version of an analyte that is not naturally present in the sample.[6] this compound, a deuterated analog of gallic acid, serves as an excellent internal standard for the analysis of phenolic acids due to its similar chemical properties and chromatographic behavior to the target analytes, ensuring reliable quantification.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of phenolic acids from a dried plant matrix.

Materials:

  • Dried, powdered plant material

  • 80% Methanol (HPLC grade)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the dried plant powder into a 50 mL conical tube.

  • Add 20 mL of 80% methanol to the tube.

  • Spike the mixture with a known concentration of the this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution).

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) twice more with fresh 80% methanol.

  • Combine all supernatants.

  • To hydrolyze any bound phenolic acids, add 10 mL of 6 M HCl to the combined extract and reflux for 2 hours at 90°C.[4]

  • After cooling, partition the hydrolysate three times with 30 mL of ethyl acetate in a separatory funnel.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 1 mL of pyridine for derivatization.

Derivatization of Phenolic Acids

Materials:

  • Dried plant extract reconstituted in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the reconstituted plant extract into a 2 mL GC vial.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.[8]

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 70-80°C for 45-60 minutes to ensure complete derivatization.[3][8]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C[4]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 10 minutes.[4]

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 50-650

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis was performed by constructing a five-point calibration curve for each phenolic acid standard. Each standard solution contained the same concentration of this compound as the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard was plotted against the concentration of the analyte.

Table 1: Quantitative Analysis of Phenolic Acids in a Hypothetical Plant Extract

Phenolic AcidRetention Time (min)Quantifier Ion (m/z)Calibration Curve (R²)Concentration in Extract (µg/g)
This compound (IS)16.85460--
Caffeic Acid15.233960.9985152.7
Ferulic Acid16.513380.9991210.4
p-Coumaric Acid14.893080.997985.2
Vanillic Acid13.783120.998855.9
Protocatechuic Acid14.153700.9993120.1

This data is representative and for illustrative purposes only.

Visualizations

Below are diagrams illustrating the experimental workflow for the GC-MS analysis of phenolic acids.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plant_material Dried Plant Material add_is Spike with this compound plant_material->add_is extraction Solvent Extraction (80% Methanol) add_is->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis partition Liquid-Liquid Partition (Ethyl Acetate) hydrolysis->partition dry_down Evaporation to Dryness partition->dry_down reconstitute Reconstitute in Pyridine dry_down->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70-80°C add_bstfa->heat gcms GC-MS Analysis heat->gcms data_proc Data Processing & Quantification gcms->data_proc

Caption: Experimental workflow for phenolic acid analysis.

logical_relationship cluster_quant Quantitative Analysis analyte_peak Analyte Peak Area area_ratio Peak Area Ratio (Analyte/IS) analyte_peak->area_ratio is_peak Internal Standard (IS) Peak Area is_peak->area_ratio cal_curve Calibration Curve area_ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The GC-MS method detailed in this application note, utilizing this compound as an internal standard and silylation for derivatization, provides a highly effective and reproducible approach for the quantitative analysis of phenolic acids in plant extracts. The protocol is sensitive, specific, and addresses the challenges associated with the analysis of these polar and non-volatile compounds. This methodology can be readily adopted by researchers and professionals in various scientific disciplines for the accurate determination of phenolic acid content in complex matrices.

References

Application Note and Protocol: Establishing a Calibration Curve with Gallic Acid-d2 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and beverages. It is known for its antioxidant, anti-inflammatory, and potential therapeutic properties, making it a subject of interest in pharmaceutical and nutraceutical research.[1][2][3][4] Accurate quantification of gallic acid in biological matrices is crucial for pharmacokinetic, metabolic, and various bioactivity studies.

This application note provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of gallic acid using its deuterated analog, Gallic acid-d2, as an internal standard (IS).[1][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based assays, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[7] This protocol is primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8][9][10]

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier
Gallic Acid≥98% puritySigma-Aldrich, etc.
This compound≥99% isotopic purityCayman Chemical, MedChemExpress, etc.[1][5]
MethanolLC-MS gradeFisher Scientific, etc.
AcetonitrileLC-MS gradeFisher Scientific, etc.
Formic AcidLC-MS gradeSigma-Aldrich, etc.
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Biological Matrix (e.g., plasma, serum, cell lysate)Sourced as per study design
Preparation of Stock and Working Solutions

2.2.1. Gallic Acid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of gallic acid standard.

  • Dissolve in 10 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.

  • Store the IS stock solution at -20°C.

2.2.3. Preparation of Calibration Standards:

  • Prepare a series of working standard solutions of gallic acid by serially diluting the gallic acid stock solution with methanol or a relevant solvent mixture (e.g., 50% methanol in water).

  • A typical calibration curve range for biological samples might be 5-1000 ng/mL.[7]

  • To prepare the calibration standards in the biological matrix, spike appropriate volumes of the working standard solutions into the blank matrix.

  • A fixed concentration of the internal standard (e.g., 100 ng/mL) should be added to each calibration standard.[7]

Table 1: Example Preparation of Gallic Acid Calibration Standards

Calibration StandardConcentration of Gallic Acid (ng/mL)Volume of Gallic Acid Working Solution (µL)Volume of Blank Matrix (µL)Volume of IS Working Solution (100 ng/mL) (µL)Final Volume (µL)
Blank009010100
LLOQ50.5 (of 1 µg/mL)89.510100
CAL 2101 (of 1 µg/mL)8910100
CAL 3505 (of 1 µg/mL)8510100
CAL 410010 (of 1 µg/mL)8010100
CAL 52502.5 (of 10 µg/mL)87.510100
CAL 65005 (of 10 µg/mL)8510100
ULOQ100010 (of 10 µg/mL)8010100

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules like gallic acid from biological matrices.

  • To 100 µL of the calibration standard or unknown sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (this compound at a final concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 v/v methanol and 0.1% formic acid in water) for LC-MS/MS analysis.[7]

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of gallic acid. These should be optimized for the specific instrument being used.

Table 2: LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm)[7]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol
GradientIsocratic at 60% B[7] or a suitable gradient for better separation
Flow Rate0.8 mL/min[7]
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Multiple Reaction Monitoring (MRM) TransitionsGallic Acid: m/z 169.0 → 125.0[10][11] this compound: m/z 171.0 → 127.0 (predicted)
Dwell Time100 ms
Collision EnergyOptimize for maximum signal
Capillary VoltageOptimize for maximum signal

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for both gallic acid and this compound (IS) for each calibration standard.

  • Calculate the peak area ratio (PAR) of the analyte to the internal standard for each standard: PAR = Peak Area of Gallic Acid / Peak Area of this compound

  • Construct a calibration curve by plotting the PAR against the nominal concentration of gallic acid for each calibration standard.

  • Perform a linear regression analysis on the data points. A weighting factor of 1/x or 1/x² is often used to ensure accuracy at the lower end of the curve.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 for acceptance.[7]

  • The concentration of gallic acid in unknown samples can then be determined by interpolating their PAR values from the regression equation of the calibration curve.

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Gallic Acid)Peak Area (this compound)Peak Area Ratio
51,25025,0000.05
102,55025,5000.10
5012,75025,5000.50
10025,80025,8001.00
25065,00026,0002.50
500132,50026,5005.00
1000270,00027,00010.00

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing stock_ga Gallic Acid Stock Solution cal_standards Calibration Standards (Spiked Matrix) stock_ga->cal_standards stock_is This compound (IS) Stock Solution stock_is->cal_standards protein_precip Protein Precipitation (Methanol) cal_standards->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconst Evaporation & Reconstitution centrifuge->evap_reconst lcms_analysis LC-MS/MS Analysis evap_reconst->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for Calibration Curve Establishment.

Conclusion

This application note provides a comprehensive protocol for the establishment of a calibration curve for the quantification of gallic acid using this compound as an internal standard with LC-MS/MS. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and precise quantitative data for gallic acid in various biological matrices, facilitating further research into its pharmacokinetic profile and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Gallic Acid-d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gallic acid-d2.

Frequently Asked Questions (FAQs)

Q1: I am observing peak tailing for my this compound peak. What are the common causes?

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a common issue in chromatography. For acidic compounds like this compound, the primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of gallic acid, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled (ideally 2-3 pH units below the pKa of gallic acid, which is ~4.4), the compound can exist in both ionized and unionized forms, leading to peak tailing.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing for all peaks.

  • Metal Chelation: Gallic acid is a known metal chelator.[1][2] Interaction with metal ions in the sample, mobile phase, or from the HPLC system itself can lead to the formation of complexes that exhibit poor peak shape.

Q2: My this compound peak is fronting. What could be the reason?

Peak fronting, where the initial part of the peak is broad, is often associated with:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing molecules to move through the column more quickly and resulting in a fronting peak.[3][4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[5] It is always recommended to dissolve the sample in the initial mobile phase if possible.

  • Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to peak fronting.

Q3: I am seeing a split peak for this compound. What does this indicate?

Split peaks can arise from several issues:

  • Co-elution with an Interfering Compound: An impurity or a closely related compound may be co-eluting with your analyte.

  • Disruption in the Flow Path: A partially blocked column frit or a void at the head of the column can cause the sample band to split.[6]

  • Sample Injection Issues: Problems with the autosampler, such as a fast injection into a liner without packing, can cause the sample to bounce, leading to a split peak.

  • Presence of Unlabeled Gallic Acid: Due to the chromatographic isotope effect, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][7][8] If your this compound standard contains a significant amount of unlabeled gallic acid, you might observe a partially resolved or split peak.

Q4: My this compound peak is broad. What are the likely causes?

Broad peaks can be caused by:

  • Large Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can lead to band broadening.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, resulting in broader peaks.

  • Incorrect Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

Q5: I am concerned about the stability of my this compound standard. What are the optimal storage and handling conditions?

Gallic acid and its deuterated analog can be susceptible to degradation. Key considerations for stability include:

  • pH: Gallic acid is unstable at high pH.[4][9] It is recommended to keep solutions at an acidic pH.

  • Solvent: For long-term storage, it is advisable to store stock solutions in an aprotic solvent like acetonitrile or DMSO, purged with an inert gas, and kept at -20°C.[2][10] Aqueous solutions should be prepared fresh and not stored for more than a day.[2][10]

  • Light and Temperature: Protect solutions from light and elevated temperatures to minimize degradation.[1]

Q6: What are the potential degradation products of Gallic acid that I might see in my chromatogram?

Under certain conditions, such as high pH or oxidative stress, gallic acid can degrade. Some potential degradation products include:

  • Ellagic Acid: Formed through oxidative polymerization.

  • Pyrogallol

  • Methyl Gallate [8]

  • 4-carboxy-4-hydroxy-2-oxoadipic acid (CHA)

  • Pyruvic and Oxaloacetic acids [7][11]

Q7: What are some common interfering substances when analyzing this compound in biological samples?

When analyzing biological matrices, several endogenous and exogenous compounds can potentially interfere with the analysis of gallic acid. These include:

  • Ascorbic acid (Vitamin C) [12][13]

  • Tyrosine [12]

  • Other phenolic compounds and flavonoids [14]

  • Proteins: Can interfere with the assay and should be removed during sample preparation.[13]

Q8: I am observing a decrease in the signal of my this compound internal standard over time. What could be the cause?

A decreasing signal for your deuterated internal standard can be due to:

  • Hydrogen-Deuterium (H/D) Exchange: If the deuterium labels are on exchangeable positions (like hydroxyl groups), they can exchange with hydrogen atoms from protic solvents (e.g., water, methanol), especially under acidic or basic conditions or at high temperatures.

  • Adsorption: Gallic acid can adsorb to active sites in the HPLC system or to sample collection tubes.

  • Degradation: As mentioned earlier, this compound can degrade if not stored and handled properly.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Troubleshooting_Workflow cluster_start cluster_symptoms Symptom Identification cluster_causes_tailing Potential Causes: Tailing cluster_causes_fronting Potential Causes: Fronting cluster_causes_splitting Potential Causes: Splitting cluster_causes_broadening Potential Causes: Broadening cluster_solutions Solutions start Start: Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting Broadening Peak Broadening start->Broadening Silanol Secondary Silanol Interactions Tailing->Silanol pH_Tailing Inappropriate Mobile Phase pH Tailing->pH_Tailing Contamination_Tailing Column Contamination Tailing->Contamination_Tailing Chelation Metal Chelation Tailing->Chelation Overload Column Overload Fronting->Overload Solvent_Fronting Sample Solvent Incompatibility Fronting->Solvent_Fronting Coelution Co-elution Splitting->Coelution Blockage Flow Path Blockage/ Column Void Splitting->Blockage Isotope Isotope Effect: Presence of Unlabeled Gallic Acid Splitting->Isotope Dead_Volume System Dead Volume Broadening->Dead_Volume Column_Degradation Column Degradation Broadening->Column_Degradation Sol_Acidify Acidify Mobile Phase (e.g., 0.1% Formic Acid) Silanol->Sol_Acidify Sol_Column Use End-capped Column/ New Column Silanol->Sol_Column pH_Tailing->Sol_Acidify Sol_Guard Use Guard Column/ Inline Filter Contamination_Tailing->Sol_Guard Sol_Flush Backflush Column/ Replace Frit Contamination_Tailing->Sol_Flush Sol_Metal Add Chelator (e.g., EDTA) to Mobile Phase Chelation->Sol_Metal Sol_Dilute Dilute Sample/ Reduce Injection Volume Overload->Sol_Dilute Sol_Solvent Dissolve Sample in Initial Mobile Phase Solvent_Fronting->Sol_Solvent Sol_Gradient Modify Gradient/ Change Column Coelution->Sol_Gradient Blockage->Sol_Flush Sol_Replace_Column Replace Column Blockage->Sol_Replace_Column Sol_Purity Check Purity of Deuterated Standard Isotope->Sol_Purity Sol_Connections Check and Optimize Tubing and Connections Dead_Volume->Sol_Connections Column_Degradation->Sol_Replace_Column

Caption: Troubleshooting workflow for poor peak shape of this compound.

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Analysis of this compound

ParameterRecommended ConditionNotes
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeA high-quality, end-capped C18 column is crucial to minimize silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAcidifying the mobile phase is essential for good peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape than methanol.[12]
Gradient Start with a low percentage of organic phase (e.g., 5-10%) and ramp up.A gradient elution is typically required to elute gallic acid with good peak shape and resolution.
Flow Rate 0.2 - 1.0 mL/minAdjust based on column dimensions.
Column Temp. 25 - 40 °CMaintaining a stable column temperature is important for reproducible retention times.
Detection UV at ~272 nm or Mass SpectrometryGallic acid has a UV maximum around 272 nm.[12]
Injection Vol. 1 - 10 µLKeep the injection volume low to avoid overload.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a validated method for the determination of gallic acid in plasma.[15]

1. Materials and Reagents:

  • This compound and Gallic acid reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma (or other biological matrix)

2. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a mixture of methanol and water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 50 µL of 1% (v/v) formic acid in water and vortex for 1 minute.

  • Add 400 µL of methanol to precipitate proteins and sonicate for 5 minutes.

  • Centrifuge the mixture at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: (Example) 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Gallic acid: Q1 169 -> Q3 125

    • This compound: Q1 171 -> Q3 127 (adjust based on the exact mass of your standard)

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS_Spike 2. Spike with This compound IS Plasma->IS_Spike Acidify 3. Add Formic Acid and Vortex IS_Spike->Acidify Precipitate 4. Add Methanol, Sonicate & Centrifuge Acidify->Precipitate Evaporate 5. Evaporate Supernatant Precipitate->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS System Reconstitute->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Detect 9. MS/MS Detection (ESI-, MRM) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Quantify 11. Quantification using Internal Standard Integrate->Quantify

Caption: Experimental workflow for the analysis of this compound in plasma.

References

Technical Support Center: Addressing Matrix Effects with Gallic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Gallic acid-d2 as an internal standard to mitigate matrix effects in complex samples during quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my results?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3]

Q2: How does using this compound as an internal standard help to correct for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to the native gallic acid (or a similar analyte), it co-elutes during chromatography and experiences nearly the same matrix effects (ion suppression or enhancement).[4] By adding a known amount of this compound to your samples and calibration standards, you can use the ratio of the analyte's response to the internal standard's response for quantification. This ratio remains stable even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus improving the accuracy and precision of the measurement.[4]

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

A3: An ideal deuterated internal standard should:

  • Be chemically identical to the analyte, differing only in isotopic composition.[2]

  • Have a sufficient mass difference (typically ≥ 3 amu) to be clearly distinguished from the analyte by the mass spectrometer and to avoid isotopic crosstalk.[2]

  • Co-elute with the analyte to ensure both are subjected to the same matrix effects.[5]

  • Have high isotopic purity to prevent interference from any unlabeled analyte.

  • Be stable and not undergo isotopic exchange (H/D exchange) during sample preparation, storage, or analysis.[1]

Q4: Can this compound perfectly correct for all matrix effects?

A4: While highly effective, this compound may not always provide perfect correction. In some cases, a slight chromatographic shift can occur between the analyte and the deuterated internal standard due to the deuterium isotope effect.[1] If this separation causes them to elute in regions with different levels of ion suppression, the correction may be incomplete. It is crucial to verify that the analyte and this compound co-elute as closely as possible in your specific method.

Troubleshooting Guides

Issue 1: I am observing poor reproducibility (high %RSD) for my quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that Gallic acid and this compound are co-eluting. A slight shift in retention time could expose them to different matrix interferences.

    • Assess Matrix Effect: Perform a quantitative matrix effect assessment (see experimental protocols below) to understand the extent of ion suppression or enhancement.

    • Improve Sample Preparation: Enhance your sample cleanup procedure (e.g., by using solid-phase extraction instead of simple protein precipitation) to remove more of the interfering matrix components.

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact.[3]

Issue 2: The peak shape of this compound is poor (e.g., broad, tailing, or split).

  • Possible Cause: Co-elution with an interfering compound from the matrix or degradation of the internal standard.

  • Troubleshooting Steps:

    • Modify Chromatography: Adjust the chromatographic gradient, mobile phase composition, or try a different LC column to separate the internal standard from the interference.

    • Check for Degradation: Assess the stability of this compound in your sample matrix and under your processing conditions. Prepare fresh standards and samples to rule out degradation.

Issue 3: I suspect my this compound is undergoing isotopic exchange (loss of deuterium).

  • Possible Cause: The deuterium atoms are on chemically labile positions (e.g., hydroxyl or carboxyl groups) and are exchanging with hydrogen from the solvent, especially under acidic or basic conditions.[1][6]

  • Troubleshooting Steps:

    • Review Labeling Position: Check the certificate of analysis for this compound to confirm the location of the deuterium labels. Ideally, they should be on stable carbon positions.

    • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.

    • Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.[6]

Quantitative Data Summary

The following table summarizes validation data from a study using this compound as an internal standard for the quantification of Gallic acid in rabbit serum.[7]

ParameterAnalyte (Gallic Acid)Internal Standard (this compound)
Extraction Recovery 67%Not explicitly stated, but assumed similar
Matrix Effect -0.60%0.28%
Linearity Range 5.00 - 1000 ng/mLN/A
Correlation Coefficient (r²) > 0.99N/A

Data sourced from a study on the determination of Gallic acid in rabbit serum.[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.[8][9]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your analyte and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix (e.g., plasma, urine) using your sample preparation method. Add the analyte and this compound to the final, clean extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 indicates a negligible matrix effect.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is an example protocol for extracting Gallic acid from serum using this compound as an internal standard.[7]

  • Sample Aliquoting: To a vial, add 100 µL of the serum sample.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL).

  • Acidification: Add 200 µL of 0.1 N HCl and mix well.

  • Extraction: Add 2 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 2,500 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

Visualizations

Matrix_Effect cluster_0 Sample Introduction & LC Separation cluster_1 Ion Source (ESI) cluster_2 Mass Spectrometer cluster_3 Data Processing Analyte Analyte LC_Column LC Column Analyte->LC_Column Matrix Matrix Components Matrix->LC_Column IS This compound (IS) IS->LC_Column Ionization Ionization Process LC_Column->Ionization MS Mass Analyzer Ionization->MS Matrix_Interference Co-eluting Matrix (Causes Suppression/ Enhancement) Matrix_Interference->Ionization Interferes Detector Detector MS->Detector Signal_Analyte Signal_Analyte Detector->Signal_Analyte Analyte Signal Signal_IS Signal_IS Detector->Signal_IS IS Signal Quantification Quantification (Analyte Area / IS Area) Signal_Analyte->Quantification Signal_IS->Quantification Result Accurate Result Quantification->Result

Caption: Workflow demonstrating how this compound corrects for matrix effects.

Troubleshooting_Workflow Start High Variability in Results? Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Coeluting Co-eluting? Check_Coelution->Coeluting Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Coeluting->Assess_ME Yes Optimize_LC Optimize LC Method Coeluting->Optimize_LC No ME_High Matrix Effect >20%? Assess_ME->ME_High Improve_Cleanup Improve Sample Cleanup (e.g., SPE) ME_High->Improve_Cleanup Yes End_Good Problem Resolved ME_High->End_Good No Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample End_Bad Further Investigation Needed Improve_Cleanup->End_Bad Dilute_Sample->End_Good Optimize_LC->Check_Coelution

Caption: A logical workflow for troubleshooting high result variability.

References

Potential for deuterium exchange in Gallic acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallic acid-d2. The primary focus is on understanding and mitigating the potential for deuterium exchange during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a stable isotope-labeled version of Gallic acid. In the commercially available form (CAS 294660-92-7), the deuterium atoms are covalently bonded to the aromatic ring at positions 2 and 6 (3,4,5-trihydroxy-benzoic-2,6-d2 acid).[1] These C-D bonds are considered non-labile under standard conditions, unlike the labile hydrogens on the hydroxyl (-OH) and carboxylic acid (-COOH) groups which exchange rapidly with protons from the environment.[2][3] It is primarily intended for use as an internal standard for the quantification of Gallic acid by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Q2: What is deuterium exchange and why is it a concern for my experiments?

A2: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or surrounding environment (a process often called back-exchange).[3][5] For researchers using this compound as an internal standard, this is a critical issue. The accuracy of quantification in isotope dilution mass spectrometry relies on the standard having a known, stable mass distinct from the non-labeled analyte. If deuterium atoms are replaced by hydrogen, the mass of the standard will change, leading to inaccurate and unreliable quantitative results.[5]

Q3: Which positions on this compound are most susceptible to deuterium exchange?

A3: Gallic acid has two types of hydrogen/deuterium atoms:

  • Labile Hydrogens: The hydrogens on the three hydroxyl groups and the one carboxylic acid group are highly labile. If the compound were deuterated at these positions, the deuterium would exchange almost instantly in any protic solvent like water or methanol.[2][3]

  • Non-Labile Deuteriums: The deuterium atoms at positions C2 and C6 on the aromatic ring are much more stable. However, these C-D bonds can undergo exchange under certain conditions, particularly in the presence of acid or base catalysts, protic solvents, and/or elevated temperatures.[2][3][5][6]

Troubleshooting Guides

Issue 1: My mass spectrometry results show a loss of isotopic purity for my this compound internal standard (e.g., unexpected signals for d1 or d0 species).

This indicates that deuterium back-exchange is occurring. The workflow below can help identify the cause.

start Deuterium Loss Detected in this compound Standard q1 Review Solvent Choice: Is it protic (e.g., H₂O, MeOH)? start->q1 a1_yes Protic solvents facilitate exchange. Switch to aprotic solvent (e.g., Acetonitrile, DMSO) for stock and minimize aqueous contact time. q1->a1_yes Yes a1_no Aprotic solvent used. q1->a1_no No q2 Examine Solution pH: Is it strongly acidic or basic? a1_no->q2 a2_yes Acid/base catalyzes exchange. Adjust pH to neutral range (6-7) if possible. Minimize exposure time to harsh pH. q2->a2_yes Yes a2_no pH is neutral. q2->a2_no No q3 Check Temperature Conditions: Are samples heated or stored at room temp? a2_no->q3 a3_yes High temperatures accelerate exchange. Store stock at ≤ -20°C. Keep samples cool (e.g., 4°C) during analysis. q3->a3_yes Yes a3_no Low temperatures maintained. q3->a3_no No end_node If issue persists, consider contamination of solvents or reagents with protic or acidic/basic impurities. q3->end_node No

Caption: Troubleshooting workflow for deuterium loss in this compound.

Issue 2: How should I prepare and store my this compound stock solution to ensure its stability?

  • Recommended Action: Prepare your primary stock solution in a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.[5] Gallic acid has good solubility in DMSO and DMF (~25-30 mg/mL) and moderate solubility in ethanol (~5-16 mg/mL).[1][7] Store this stock solution in amber glass vials with PTFE-lined caps at -20°C or below for long-term stability.[5][8]

Issue 3: My experimental protocol requires an aqueous working solution. How can I prevent deuterium exchange?

  • Recommended Action: To create an aqueous working solution, dilute an aliquot of your aprotic stock solution into high-purity deuterium oxide (D₂O) instead of H₂O.[5] Using D₂O creates a deuterium-rich environment that minimizes the chemical potential for deuterium to be exchanged for hydrogen, thus preserving the isotopic integrity of your standard. Prepare these aqueous solutions fresh and keep them cooled. Avoid storing aqueous solutions for more than a day.[7]

Quantitative Data Summary

The rate of deuterium exchange is highly dependent on experimental conditions. The following table summarizes the relative risk of exchange based on these factors.

Factor Condition Risk of Deuterium Exchange Recommendation
Solvent Aprotic (Acetonitrile, DMSO, DMF)Low Highly recommended for stock solutions.[5][6]
Protic (H₂O, Methanol, Ethanol)High Avoid for storage. Use D₂O for necessary aqueous solutions.[5][6]
pH of Aqueous Solution pH 6 - 7Low Optimal range for aqueous preparations.[5]
pH 4 - 5.9 or 7.1 - 8Medium Use with caution for short periods.[5]
pH < 4 or pH > 8High Avoid; acid and base conditions catalyze exchange.[2][5]
Temperature ≤ -20°CLow Recommended for long-term storage.[5][8]
4°CMedium Acceptable for short-term (e.g., < 24h) storage in autosamplers.[6]
Room Temperature (~25°C)High Avoid prolonged exposure.[5]
> 40°CVery High Avoid heating samples containing the standard.[6]

Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions

  • Environment: Work in a low-humidity environment or under a stream of dry nitrogen to minimize atmospheric moisture.

  • Glassware Preparation: Ensure all vials and glassware are thoroughly dried (e.g., oven-dried at >100°C) and cooled in a desiccator before use.[8]

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator to prevent water condensation.

    • Weigh the required amount of this compound and dissolve it in anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile).

    • Vortex briefly to ensure complete dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in a tightly sealed vial.[5]

    • Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.

  • Working Solution Preparation:

    • For non-aqueous methods: Dilute the stock solution using the same anhydrous aprotic solvent.

    • For aqueous methods: Dilute the stock solution in neutral pH D₂O immediately before use. Keep the solution on ice or in a cooled autosampler.

Protocol 2: LC-MS Method for Monitoring this compound Stability

This protocol allows for the assessment of the isotopic integrity of this compound.

  • Sample Preparation: Prepare a sample of this compound (e.g., at 1 µg/mL) under the conditions you wish to test (e.g., in a specific pH buffer, solvent, or after incubation at a certain temperature).

  • LC-MS System: Use a Liquid Chromatography-Mass Spectrometry system capable of high-resolution mass analysis.

  • Chromatography:

    • Column: A standard C18 reversed-phase column is suitable.

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Note: While the mobile phase is protic, the short analysis time and acidic pH near the stability minimum help to limit on-column exchange.

  • Mass Spectrometry:

    • Mode: Operate in negative ion electrospray ionization (ESI-) mode.

    • Analysis: Use Full Scan mode to monitor the ions of interest. The expected deprotonated molecule [M-H]⁻ for this compound (C₇H₄D₂O₅) is approximately m/z 171.04.

    • Monitor for Exchange: Look for the appearance or increase in intensity of the [M-H]⁻ ion for Gallic acid-d1 (m/z 170.03) and unlabeled Gallic acid (m/z 169.02).

  • Data Analysis: Calculate the peak area for each species (d2, d1, d0). The isotopic purity can be expressed as: Purity (%) = [Area(d2) / (Area(d2) + Area(d1) + Area(d0))] * 100. A decrease in this value over time or under specific conditions indicates deuterium exchange.

cluster_outcomes Observed Effects Protic_Solvent Protic Solvents (H₂O, MeOH) Exchange Accelerated Deuterium Exchange Protic_Solvent->Exchange Harsh_pH Harsh pH (Acidic or Basic) Harsh_pH->Exchange High_Temp Elevated Temperature High_Temp->Exchange Loss Loss of Isotopic Purity Exchange->Loss Error Inaccurate Quantification Loss->Error Gallic_Acid This compound (Stable C-D Bonds)

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Gallic Acid-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometer parameters for Gallic acid-d2.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry?

A1: this compound is predominantly used as an internal standard (IS) for the accurate quantification of gallic acid in various samples, particularly in complex matrices like plasma and serum.[1][2] Its chemical and physical properties are nearly identical to the non-labeled gallic acid, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction recovery and instrument response.

Q2: What is the expected precursor ion for this compound in negative ion mode ESI-MS?

A2: this compound has a molecular weight of approximately 172.1 g/mol . In negative ion electrospray ionization (ESI) mode, it will lose a proton to form the deprotonated molecule [M-H]⁻. Therefore, the expected precursor ion (Q1) for this compound is m/z 171.1.

Q3: What is the primary product ion for this compound in MS/MS analysis?

A3: Similar to non-deuterated gallic acid, the primary fragmentation of the this compound precursor ion (m/z 171.1) involves the neutral loss of a carbon dioxide (CO₂) molecule, which has a mass of 44 Da. This results in a primary product ion (Q3) at m/z 127.1. The fragmentation of gallic acid to a product ion of m/z 125 is a well-documented process.[3][4]

Q4: I am not detecting a strong signal for this compound. What are the common causes and solutions?

A4: Poor signal intensity for this compound can stem from several factors:

  • Incorrect Mass Spectrometer Parameters: Ensure the correct precursor and product ions (m/z 171.1 → 127.1) are being monitored in your MRM method. Optimize the collision energy and cone/declustering potential.

  • Ionization Suppression: The sample matrix can suppress the ionization of this compound. To mitigate this, improve sample clean-up procedures, adjust the chromatography to separate it from interfering compounds, or dilute the sample.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds like gallic acid. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common practice to enhance protonation and improve peak shape.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Regular cleaning and maintenance are crucial for optimal performance.

Q5: My this compound peak is showing poor chromatographic shape (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape is often related to chromatographic conditions. Here are some troubleshooting steps:

  • Mobile Phase Composition: Ensure the mobile phase is appropriate for reversed-phase chromatography of a polar acidic compound. A common mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid).

  • Column Choice: A C18 column is typically suitable for the separation of gallic acid.

  • Flow Rate: Optimize the flow rate to ensure adequate separation and peak shape.

  • Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause peak distortion. Ensure your sample is dissolved in a solvent compatible with the mobile phase.

Q6: I am observing "crosstalk" between the MRM transitions of Gallic acid and this compound. What is this and how can I prevent it?

A6: Isotopic crosstalk can occur when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice versa. For Gallic acid and this compound, this is generally minimal. However, if you suspect crosstalk, you can:

  • Check for Impurities: Ensure the purity of your this compound standard.

  • Optimize Chromatography: Achieve baseline separation of gallic acid and any potential interfering compounds.

  • Select a Different Product Ion: If significant crosstalk is confirmed, you may need to investigate alternative, less intense product ions that do not have overlapping isotopic patterns, although this is not typically necessary for this compound.

Quantitative Data Summary

The following table summarizes the recommended mass spectrometer parameters for the analysis of Gallic acid and its deuterated internal standard, this compound, in negative ion mode.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Typical Collision Energy (eV)Typical Cone/Declustering Potential (V)
Gallic Acid169.0125.015 - 2520 - 40
This compound 171.1 127.1 15 - 25 20 - 40

Note: The optimal collision energy and cone/declustering potential values are instrument-dependent and should be empirically determined.

Experimental Protocol: Optimization of Mass Spectrometer Parameters

This protocol outlines the steps for optimizing the mass spectrometer parameters for this compound using direct infusion.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
  • Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a working concentration of 1 µg/mL.

2. Direct Infusion and Precursor Ion Identification:

  • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
  • Perform a full scan in negative ion mode to identify the deprotonated precursor ion [M-H]⁻, which should be observed at m/z 171.1.

3. Product Ion Scan and Collision Energy Optimization:

  • Set the mass spectrometer to perform a product ion scan of the precursor ion at m/z 171.1.
  • Vary the collision energy (e.g., from 5 to 40 eV in increments of 2-5 eV) to induce fragmentation.
  • Identify the most abundant and stable product ion, which is expected to be at m/z 127.1, corresponding to the loss of CO₂.
  • Plot the intensity of the product ion against the collision energy to determine the optimal value that yields the highest intensity.

4. Cone/Declustering Potential Optimization:

  • Set the mass spectrometer to MRM mode, monitoring the transition m/z 171.1 → 127.1 at the optimized collision energy.
  • Vary the cone or declustering potential (e.g., from 10 to 60 V in increments of 5 V).
  • Plot the intensity of the MRM signal against the cone/declustering potential to find the optimal setting.

5. Final Method Verification:

  • Incorporate the optimized MRM parameters into your LC-MS/MS method.
  • Inject the this compound standard to confirm a stable and intense signal at the expected retention time.

Workflow and Logic Diagrams

Mass_Spectrometer_Optimization_Workflow cluster_prep 1. Standard Preparation cluster_infusion 2. Direct Infusion cluster_optimization 3. Parameter Optimization cluster_verification 4. Method Verification prep_stock Prepare 1 mg/mL Stock Solution prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work infuse Infuse Working Solution into Mass Spectrometer prep_work->infuse q1_scan Full Scan (Negative Mode) to Identify Precursor Ion (m/z 171.1) infuse->q1_scan product_scan Product Ion Scan of m/z 171.1 q1_scan->product_scan ce_opt Vary Collision Energy (CE) to find optimal value product_scan->ce_opt dp_opt Vary Cone/Declustering Potential (DP) ce_opt->dp_opt method_integration Incorporate Optimized Parameters into LC-MS/MS Method dp_opt->method_integration final_injection Inject Standard and Confirm Signal method_integration->final_injection

Caption: Workflow for optimizing mass spectrometer parameters for this compound.

Troubleshooting_Logic decision Correct MRM Parameters? decision2 Optimized CE/DP? decision->decision2 Yes solution1 Set Precursor: 171.1 Product: 127.1 decision->solution1 No issue Poor Signal for This compound issue->decision Check... solution solution decision3 Good Peak Shape? decision2->decision3 Yes solution2 Perform Infusion Optimization decision2->solution2 No decision4 Matrix Effects? decision3->decision4 Yes solution3 Optimize LC Method: - Mobile Phase - Column - Flow Rate decision3->solution3 No solution4 Improve Sample Cleanup or Dilute Sample decision4->solution4 Yes end Problem Solved decision4->end No

Caption: Troubleshooting logic for poor this compound signal.

References

Technical Support Center: Stability of Gallic Acid-d2 in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of gallic acid-d2 in stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in stock solutions?

Gallic acid itself is susceptible to degradation under certain conditions, particularly oxidation, which is accelerated by factors such as high pH, elevated temperature, and exposure to light.[1][2][3]

Q2: What are the primary degradation pathways for gallic acid?

The primary degradation pathway for gallic acid in solution is oxidation.[4][5] This process can be initiated by exposure to air (oxygen), especially under alkaline conditions.[6] The oxidation proceeds through the formation of semiquinone radicals, which can then be further converted to quinones.[5] Other degradation pathways include decarboxylation (loss of CO2) at high temperatures to form pyrogallol, and the formation of other byproducts such as ellagic acid through oxidative coupling.[6]

Q3: What are the optimal storage conditions for this compound stock solutions?

To maximize the shelf-life of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at ≤ -20°C for long-term storage. For short-term storage (i.e., daily use), refrigeration at 2-8°C is acceptable, but for no more than a few days.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]

  • pH: Prepare stock solutions in neutral or slightly acidic solvents. Alkaline conditions significantly accelerate the degradation of gallic acid.[6]

  • Solvent: For long-term stability, organic solvents such as methanol or ethanol are generally preferred over aqueous solutions. If an aqueous solution is necessary, use deoxygenated water and consider adding a stabilizing agent.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the stock solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: Which solvents are recommended for preparing this compound stock solutions?

Gallic acid is soluble in a variety of organic solvents and aqueous solutions. The choice of solvent will depend on the intended application.

  • Methanol and Ethanol: These are good choices for preparing stock solutions for chromatographic analysis.

  • DMSO and DMF: Gallic acid is also soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Aqueous Solutions: If preparing aqueous solutions, it is best to use a buffer with a slightly acidic pH. Be aware that the stability of gallic acid in aqueous solutions is lower than in organic solvents.

Q5: Can I expect any chromatographic shift between gallic acid and this compound?

A small chromatographic shift between an analyte and its deuterated internal standard is possible, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[7] This is due to the minor differences in polarity caused by the C-D bond being slightly shorter and stronger than the C-H bond.[7] This potential for a slight retention time difference should be considered when developing and validating analytical methods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of signal or inconsistent results over time. Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently.2. Review storage conditions. Ensure solutions are stored at the correct temperature, protected from light, and in a suitable solvent.3. For aqueous solutions, prepare them fresh daily.4. Consider aliquoting stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Discoloration of the stock solution (e.g., turning brownish). Oxidation of gallic acid.[6]1. This is a visual indicator of degradation. Discard the solution and prepare a fresh one.2. To prevent this, use deoxygenated solvents and consider purging the vial headspace with an inert gas (nitrogen or argon) before sealing.
Precipitate formation in the stock solution upon storage at low temperatures. The concentration of the stock solution may exceed its solubility at the storage temperature.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate before use.2. If the issue persists, consider preparing a slightly more dilute stock solution.

Data Presentation

Table 1: Summary of Factors Affecting Gallic Acid Stability

Factor Effect on Stability Recommendations
pH Highly unstable in alkaline conditions; more stable in acidic to neutral pH.[6]Maintain a neutral or slightly acidic pH for aqueous solutions.
Temperature Degradation increases with higher temperatures.[1]Store long-term at ≤ -20°C.
Light Susceptible to photodegradation.[1]Store in amber vials or protect from light.
Oxygen Prone to oxidation, especially in solution.[6]Use deoxygenated solvents; consider storage under an inert atmosphere.
Solvent More stable in organic solvents than in aqueous solutions.Use methanol or ethanol for longer-term stability. Prepare aqueous solutions fresh.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound solid

  • HPLC-grade methanol

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Pipettes

  • Amber glass vial with a screw cap

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid and record the exact weight.

  • Quantitatively transfer the weighed solid to the 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the flask and swirl gently to dissolve the solid. Sonication may be used to aid dissolution.

  • Once the solid is completely dissolved, add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial for storage.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials.

  • Store the stock solution at ≤ -20°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV

Objective: To monitor the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • Prepared this compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution may be used)

  • Autosampler vials

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a working standard of this compound by diluting the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Inject the working standard into the HPLC system.

    • Record the peak area and retention time. This will serve as the baseline (100% stability).

  • Stability Study:

    • Store the stock solution under the desired conditions (e.g., 4°C, room temperature, exposed to light, etc.).

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), prepare a fresh working standard from the stored stock solution in the same manner as the initial analysis.

    • Inject the working standard and record the peak area.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the following formula:

    • Plot the percentage remaining against time to visualize the degradation profile.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mandatory Visualizations

Gallic_Acid_Degradation GA Gallic Acid SR Semiquinone Radical GA->SR Oxidation (O2, High pH) EA Ellagic Acid GA->EA Oxidative Coupling P Pyrogallol GA->P Decarboxylation (Heat) Q Quinone SR->Q Further Oxidation CP Cleavage Products (e.g., Formic Acid, Oxalic Acid) Q->CP Ring Cleavage

Caption: Primary degradation pathways of gallic acid.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store Store at ≤ -20°C volume->store t0 Time Zero Analysis (HPLC) store->t0 storage_conditions Store under Test Conditions t0->storage_conditions tx Time 'X' Analysis (HPLC) storage_conditions->tx compare Compare Peak Areas tx->compare calculate Calculate % Remaining compare->calculate plot Plot Degradation Curve calculate->plot

Caption: Workflow for preparing and testing the stability of this compound stock solutions.

References

Technical Support Center: Minimizing Ion Suppression for Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gallic acid-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of your quantitative results.[1][2]

Q2: My this compound signal is low and inconsistent. What are the likely causes?

A2: Low and variable signal for this compound can stem from several factors, primarily related to ion suppression. Common causes include:

  • Matrix Effects: Co-eluting endogenous components from your sample (e.g., phospholipids, salts, other small molecules) can interfere with the ionization of this compound.

  • Poor Sample Preparation: Inadequate removal of matrix components is a primary contributor to ion suppression.

  • Suboptimal Chromatographic Conditions: If this compound co-elutes with a significant amount of matrix components, its signal will be suppressed.

  • High Analyte Concentration: At very high concentrations, the detector response for this compound can become non-linear, leading to signal suppression.

Q3: How can I determine if ion suppression is affecting my this compound signal?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.

Q4: What are the best strategies to minimize ion suppression for this compound?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: Employ a robust sample preparation technique to remove as many interfering matrix components as possible. For Gallic acid analysis in plasma, protein precipitation is a common and effective method.[2] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be highly effective.[3]

  • Chromatographic Separation: Adjust your LC method to separate this compound from the regions of significant ion suppression. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a column with a different chemistry.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: Using a SIL internal standard like this compound is a highly effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4]

Q5: Should I be concerned about the stability of the deuterium label on this compound?

A5: While this compound is generally a stable internal standard, it's important to be aware of the potential for H/D exchange, especially under certain pH and temperature conditions. It is advisable to use a this compound standard where the deuterium atoms are on the aromatic ring, as these are less prone to exchange than those on hydroxyl or carboxyl groups.

Quantitative Data Summary

The following table summarizes reported matrix effect data for Gallic acid in biological matrices. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Gallic acidRabbit SerumLiquid-Liquid Extraction<0.28% (reported as "no significant matrix effect")[5]
Gallic acidRat PlasmaProtein Precipitation90.9 - 100.5[2]

Experimental Protocols

Protocol 1: Determination of Gallic Acid in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of Gallic acid in rat plasma and is designed to minimize ion suppression.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 50 µL of 1% (v/v) formic acid in water and vortex for 1 minute.

  • Add 400 µL of methanol to precipitate the proteins and sonicate for 5 minutes.

  • Centrifuge the mixture at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 48°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Gallic acid: To be optimized for your instrument

    • This compound: To be optimized for your instrument

Visualizations

cluster_0 Troubleshooting Workflow for Low this compound Signal Start Low/Inconsistent This compound Signal Check_IS Verify Internal Standard (Concentration, Purity, Stability) Start->Check_IS Assess_ME Assess Matrix Effects (Post-Column Infusion) Check_IS->Assess_ME Optimize_SP Optimize Sample Preparation Assess_ME->Optimize_SP Suppression Detected Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC Suppression Detected Dilute Dilute Sample Assess_ME->Dilute Suppression Detected Resolved Issue Resolved Optimize_SP->Resolved Optimize_LC->Resolved Dilute->Resolved

Caption: A troubleshooting workflow for addressing low or inconsistent this compound signals.

cluster_1 Potential Causes of Ion Suppression for this compound Ion_Suppression Ion Suppression of This compound Signal Matrix_Components Co-eluting Matrix Components Matrix_Components->Ion_Suppression Sample_Prep Inadequate Sample Preparation Sample_Prep->Matrix_Components leads to Chromatography Suboptimal Chromatography Chromatography->Matrix_Components leads to

Caption: The relationship between sample matrix, preparation, chromatography, and ion suppression.

References

Technical Support Center: Gallic Acid and Gallic Acid-d2 Channel Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the comparative effects of gallic acid and its deuterated analog, gallic acid-d2, on biological channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using this compound in parallel with gallic acid in channel studies?

A1: this compound is used to investigate the kinetic isotope effect (KIE). By replacing two hydrogen atoms with deuterium, the C-D bond is stronger than the C-H bond. If this bond is broken during the rate-determining step of metabolic degradation or interaction with the channel, using the deuterated form can lead to a slower rate of metabolism. This allows for a more stable compound concentration during experiments and can help differentiate between direct channel interaction and effects mediated by metabolites.

Q2: Do gallic acid and this compound have different mechanisms of action on the target channel?

A2: It is generally hypothesized that gallic acid and this compound have the same primary mechanism of action, as their molecular structures are nearly identical. However, differences in their metabolic stability can lead to varied observable effects over time. Any significant differences in direct channel gating or binding kinetics would be a noteworthy finding, suggesting a role for the specific hydrogen atoms in the interaction.

Q3: How can I confirm that the observed effects are due to direct channel modulation and not a result of antioxidant properties?

A3: This is a critical control experiment. You should include an antioxidant control that is structurally different from gallic acid and is known not to interact with the channel of interest. Additionally, performing experiments in cell-free systems, such as lipid bilayers with reconstituted channels, can help isolate the direct interaction between the compounds and the channel.

Troubleshooting Guides

Issue 1: High variability in channel inhibition between experiments with gallic acid.

  • Question: I am observing significant variability in the percentage of channel inhibition with gallic acid, while this compound gives more consistent results. What could be the cause?

  • Answer: This discrepancy often points to the metabolic instability of gallic acid.

    • Metabolite Activity: Gallic acid may be rapidly metabolized by the cells or tissue preparation into compounds with different activities on the channel. The rate of metabolism can vary between preparations, leading to inconsistent results.

    • Recommended Action:

      • Pre-incubate your preparation with a general metabolic inhibitor to see if the variability of gallic acid decreases.

      • Use a simplified system with lower metabolic activity, such as a heterologous expression system (e.g., HEK293 or CHO cells) or an isolated membrane patch.

      • Perform time-course experiments to assess the stability of the effect of gallic acid versus this compound.

Issue 2: No significant difference observed between gallic acid and this compound.

  • Question: My assays show no statistically significant difference in the potency or efficacy of gallic acid and this compound. Does this invalidate my hypothesis?

  • Answer: Not necessarily. This result suggests that the deuterated positions are not involved in the rate-limiting step of the compound's interaction with the channel or its metabolism over the time course of your experiment.

    • Considerations:

      • Assay Duration: The experimental timeframe may be too short for significant metabolic differences to become apparent.

      • Metabolic Pathway: The primary metabolic pathway for gallic acid in your system may not involve the cleavage of the deuterated C-H bonds.

    • Recommended Action:

      • Increase the duration of the compound incubation to allow for more extensive metabolism.

      • Analyze the supernatant or cell lysate using mass spectrometry to quantify the remaining parent compounds and identify any metabolites.

Quantitative Data Summary

The following tables present hypothetical data for the interaction of gallic acid and this compound with a voltage-gated potassium channel (Kv).

Table 1: Comparative Potency in Whole-Cell Patch-Clamp Assays

CompoundIC50 (µM)Hill Slopen
Gallic Acid45.2 ± 5.81.1 ± 0.212
This compound28.5 ± 3.11.0 ± 0.112

Table 2: Binding Affinity from Radioligand Binding Assays

CompoundKi (µM)Bmax (fmol/mg protein)n
Gallic Acid38.9 ± 4.21250 ± 808
This compound35.1 ± 3.91230 ± 758

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Culture HEK293 cells stably expressing the target Kv channel on glass coverslips.

  • Solution Preparation: Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The internal pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).

  • Recording:

    • Obtain a gigaseal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit channel currents by depolarizing voltage steps (e.g., to +40 mV for 200 ms).

  • Compound Application:

    • Establish a stable baseline recording for 2-3 minutes.

    • Perfuse the cell with the external solution containing either gallic acid or this compound at various concentrations.

    • Record the current inhibition at each concentration until a steady-state effect is reached.

  • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC50.

Visualizations

G cluster_0 Cell Membrane Kv_channel Target Kv Channel Gallic_Acid Gallic Acid / this compound Gallic_Acid->Kv_channel Direct Inhibition Metabolism Cellular Metabolism Gallic_Acid->Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites

Caption: Hypothetical signaling pathway of gallic acid interaction.

G start Start prep Prepare Cell Culture start->prep record_base Establish Stable Baseline Recording prep->record_base apply_ga Apply Gallic Acid (Concentration Series) record_base->apply_ga washout Washout apply_ga->washout apply_gad2 Apply this compound (Concentration Series) washout->apply_gad2 analyze Analyze Data (IC50, Kinetics) apply_gad2->analyze end End analyze->end

Caption: Experimental workflow for comparative electrophysiology.

G issue Inconsistent Results with Gallic Acid? check_metabolism Hypothesize Metabolic Instability issue->check_metabolism use_inhibitor Use Metabolic Inhibitor check_metabolism->use_inhibitor simplified_system Use Simplified System (e.g., HEK293) check_metabolism->simplified_system time_course Perform Time-Course Assay check_metabolism->time_course consistent Results Consistent? use_inhibitor->consistent simplified_system->consistent time_course->consistent yes Yes consistent->yes Yes no No: Check other experimental variables consistent->no No

Caption: Troubleshooting logic for result variability.

Gallic Acid-d2 Stability & Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Gallic acid-d2 stability and its chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability and storage of this compound solutions?

A1: this compound is most stable in acidic conditions (pH 2-3).[1] It is highly susceptible to degradation at neutral and, particularly, alkaline pH levels (pH > 6).[1][2][3] For storage, powdered this compound should be kept at -20°C for long-term stability (up to 3 years).[4] In solvent, it should be stored at -80°C for up to 6 months.[4] Solutions should be prepared in an acidic buffer or solvent to prevent degradation.

Q2: Why is the signal for my this compound internal standard decreasing in my prepared samples?

A2: A decreasing signal is typically a sign of degradation. Gallic acid is unstable in high pH environments (pH 7-11) and this degradation is irreversible and time-dependent.[2][3] In strongly basic conditions, the phenolic hydroxyl groups deprotonate, forming highly reactive phenolates that are prone to oxidation, leading to the formation of unstable quinone intermediates and other degradation products.[1][5] This process can be visually observed as a reddish-brown color change in the solution.[6] To mitigate this, ensure your sample diluent is acidic.

Q3: How does the pH of the mobile phase affect the chromatography of this compound?

A3: The mobile phase pH is a critical parameter for the successful chromatographic analysis of this compound. To achieve good retention and sharp, symmetrical peaks on a reversed-phase column (like a C18), the mobile phase should be acidified.[6] Adding a small amount of an acid like formic, acetic, or phosphoric acid to the mobile phase suppresses the ionization of Gallic acid's carboxylic acid and phenolic groups.[7] This increases its hydrophobicity, leading to better retention on the non-polar stationary phase and preventing peak tailing.[7]

Q4: What are the typical degradation products of Gallic acid under alkaline conditions?

A4: Under alkaline conditions, Gallic acid is prone to oxidation. The primary degradation pathway involves the formation of unstable quinone intermediates.[5] These intermediates can then be converted into other products, such as diketo derivatives.[5] This degradation process is often accompanied by a significant decrease and eventual disappearance of the Gallic acid peak in an HPLC chromatogram.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) The carboxyl and phenolic groups of this compound are ionized at neutral or near-neutral pH, interacting with residual silanols on the column.Acidify the mobile phase to a pH below the pKa of Gallic acid. Additives like 0.1% formic acid, acetic acid, or a low concentration of phosphoric acid are effective.[6][7]
Loss of Signal / Low Recovery The sample diluent or matrix is at a neutral or alkaline pH, causing rapid degradation of the analyte.Ensure the sample diluent is acidic. If the sample matrix is inherently alkaline, acidify it immediately after preparation. Store prepared samples at low temperatures (-20°C or below) and protect them from light.[1][4][8]
Irreproducible Retention Times The mobile phase is not adequately buffered, or its pH is inconsistent between runs.Use a consistently prepared mobile phase with a fixed concentration of an acid modifier (e.g., 10 mM phosphoric acid solution or 0.1% formic acid).[9] Ensure the mobile phase components are well-mixed.
Baseline Noise or Drifting Contamination of the column or system; mobile phase instability.Ensure high-purity solvents (HPLC grade) are used for the mobile phase.[10] Filter the mobile phase and samples before injection.

Data Summaries

Table 1: Summary of pH Impact on Gallic Acid Stability

pH Range Stability Observations & Notes
Acidic (pH 2-3) Stable No significant degradation observed, even after several hours.[1] This is the recommended pH range for solutions and mobile phases.
Neutral (pH ≈ 7) Unstable Degradation begins to occur. Phenolic compounds show instability at pH 7.[1]
Alkaline (pH > 7) Highly Unstable Rapid degradation occurs, which is time-dependent and irreversible.[2][3] This is attributed to oxidation and the formation of quinone intermediates.[5] A color change to reddish-brown may be observed.[6]

Table 2: Example HPLC Mobile Phase Compositions for Gallic Acid Analysis

Mobile Phase A Mobile Phase B Gradient/Isocratic Acid Modifier
WaterAcetonitrileIsocratic (80:20 v/v)o-Phosphoric Acid (to pH 3.0)[11][12]
10 mM Phosphoric AcidMethanolGradientPhosphoric Acid[9]
WaterMethanolIsocratic (10:90 v/v)0.1% v/v Acetic Acid[13]
WaterAcetonitrileIsocratic (87:13 v/v)0.05% Trifluoroacetic Acid (TFA)[14]

Visual Guides

start High pH Environment (pH > 7) deprotonation Deprotonation of Phenolic Hydroxyls start->deprotonation phenolate Formation of Reactive Phenolate Ions deprotonation->phenolate oxidation Oxidation (in presence of air) phenolate->oxidation quinone Unstable Quinone Intermediates oxidation->quinone degradation Degradation Products (e.g., Diketo derivatives) quinone->degradation signal_loss Signal Loss in Chromatography degradation->signal_loss

Caption: Degradation pathway of Gallic acid in high pH conditions.

problem Problem Encountered (e.g., Peak Tailing, Signal Loss) check_ph_sample Check pH of Sample Diluent/Matrix problem->check_ph_sample is_alkaline_sample Is it > 6? check_ph_sample->is_alkaline_sample Yes is_acidic_sample Is it < 4? check_ph_sample->is_acidic_sample No check_ph_mobile Check pH of Mobile Phase check_ph_mobile->problem No (Check other parameters e.g. column health, instrument) is_alkaline_mobile Is it > 4? check_ph_mobile->is_alkaline_mobile Yes acidify_sample Solution: Acidify sample diluent. Store at low temp. acidify_mobile Solution: Add acid modifier (e.g., 0.1% Formic Acid) to mobile phase. is_alkaline_sample->acidify_sample is_acidic_sample->check_ph_mobile is_alkaline_mobile->acidify_mobile

Caption: Troubleshooting workflow for this compound analysis issues.

Experimental Protocols

Protocol: Standard HPLC-UV Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Objective: To quantify this compound in a sample solution using reversed-phase high-performance liquid chromatography with UV detection.

  • Materials & Equipment:

    • HPLC system with UV/Vis or DAD detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[11][12]

    • This compound reference standard

    • HPLC-grade acetonitrile and/or methanol[10]

    • Ultrapure water

    • Acid modifier (e.g., o-phosphoric acid, formic acid)[11]

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 or 0.45 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Prepare an aqueous phase (Mobile Phase A) and an organic phase (Mobile Phase B).

      • Example: Mobile Phase A: Ultrapure water with o-phosphoric acid added to adjust the pH to 3.0. Mobile Phase B: Acetonitrile.[11][12]

      • Degas the mobile phases using sonication or vacuum filtration.

    • Standard Solution Preparation:

      • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol.

      • Perform serial dilutions with the mobile phase or an acidic diluent to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation:

      • Dissolve/dilute the sample in an acidic diluent to an expected concentration within the calibration range.

      • Filter the final sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 (4.6 x 250 mm, 5 µm)

      • Mobile Phase: Water:Acetonitrile (80:20 v/v) with pH adjusted to 3.0 with o-phosphoric acid.[11][12]

      • Flow Rate: 1.0 mL/min[6]

      • Injection Volume: 20 µL[11]

      • Column Temperature: Ambient or controlled at 25°C

      • Detection Wavelength: 272 nm[11]

    • Analysis:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the prepared samples.

      • Identify the this compound peak by its retention time compared to the standard.

      • Quantify the amount of this compound in the sample using the calibration curve.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Gallic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying low levels of gallic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of low-level gallic acid, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor sensitivity or no detectable peak for gallic acid standard in HPLC-UV.

  • Question: I am not seeing a distinct peak for my low-concentration gallic acid standard, or the peak is very small and noisy. How can I improve my signal?

  • Answer: Low sensitivity in HPLC-UV analysis of gallic acid can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Check Detector Wavelength: Ensure your UV detector is set to the maximum absorbance wavelength for gallic acid, which is typically around 272 nm.[1][2] Slight variations may occur depending on the solvent composition.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of gallic acid. Acidifying the mobile phase with additives like formic acid or acetic acid suppresses the ionization of gallic acid, leading to better retention and sharper peaks on a C18 column.[3]

    • Injection Volume and Concentration: If your standard concentration is near the limit of detection, consider preparing a slightly more concentrated standard to confirm the method is working. You can also carefully increase the injection volume, but be mindful of potential peak broadening.

    • Column Health: An old or contaminated guard or analytical column can lead to poor peak shape and reduced sensitivity.[4][5] Flush the column with a strong solvent or replace the guard column.[6]

    • System Leaks: Check for any leaks in the HPLC system, as this can lead to pressure fluctuations and reduced signal intensity.[4][7]

Issue 2: High background noise in chemiluminescence or fluorescence-based assays.

  • Question: My baseline is very noisy in my chemiluminescence/fluorescence assay for gallic acid, making it difficult to quantify low concentrations. What can I do?

  • Answer: High background noise can mask the signal from low-level gallic acid. Consider the following troubleshooting steps:

    • Reagent Purity and Preparation: Ensure all reagents, especially solvents and buffers, are of high purity and freshly prepared to avoid contamination that can contribute to background signal.[8] For chemiluminescence, the purity of reagents like luminol is critical.

    • Detector Settings: Optimize the detector gain or photomultiplier tube (PMT) voltage. While higher settings can increase sensitivity, they can also amplify background noise. Find a balance that provides a good signal-to-noise ratio.

    • Light Leaks: For fluorescence and chemiluminescence detectors, ensure there are no light leaks in the detector housing.

    • Sample Matrix Effects: If analyzing gallic acid in a complex sample matrix, other components may fluoresce or interfere with the chemiluminescent reaction. Perform a sample blank measurement (matrix without gallic acid) to assess the background contribution. Consider solid-phase extraction (SPE) for sample cleanup.[6]

Issue 3: Inconsistent and non-reproducible results.

  • Question: I am getting variable results between injections of the same gallic acid standard. What is causing this lack of reproducibility?

  • Answer: Poor reproducibility can be frustrating and points to instability in the analytical system. Here’s what to check:

    • Autosampler Issues: If using an autosampler, ensure the injection volume is consistent. Check for air bubbles in the sample vials or syringe.[7][8]

    • Temperature Fluctuations: Both column temperature and ambient laboratory temperature can affect retention times and reaction kinetics. Use a column oven for HPLC and ensure a stable laboratory environment.[5]

    • Mobile Phase or Reagent Instability: Prepare fresh mobile phase and reagents daily. Some reagents used in chemiluminescence assays can degrade over time. Ensure adequate mobile phase degassing to prevent bubble formation in the pump.[4][8]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This typically requires flushing with 10-20 column volumes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low levels of gallic acid?

A1: Based on reported limits of detection, flow injection analysis with chemiluminescence (CL) or electrochemiluminescence (ECL) detection appears to be one of the most sensitive methods.[9][10][11][12] These methods can achieve detection limits in the nanomolar (nM) or even picomolar (pM) range, making them suitable for trace-level quantification.

Q2: Can I use a standard UV-Vis spectrophotometer for low-level gallic acid quantification?

A2: While UV-Vis spectrophotometry is a straightforward method, it generally lacks the sensitivity required for very low-level quantification.[1] Its detection limits are typically in the micromolar (µM) range. This method is more suitable for determining total phenolic content or for samples with higher concentrations of gallic acid.

Q3: Is derivatization necessary for analyzing gallic acid by Gas Chromatography (GC)?

A3: Yes, due to its low volatility, gallic acid requires a derivatization step to make it suitable for GC analysis.[3] This adds complexity to the sample preparation process.

Q4: What are the advantages of using HPLC for gallic acid analysis?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for gallic acid quantification.[1][3] Its main advantages include high selectivity, allowing for the separation of gallic acid from other compounds in a complex matrix, and good sensitivity, with detection limits often in the sub-micromolar range, especially when coupled with sensitive detectors.[2][13]

Q5: How can I choose the best method for my specific application?

A5: The choice of method depends on several factors:

  • Required Sensitivity: For trace analysis, chemiluminescence or ECL methods are superior. For moderate to low concentrations, HPLC-UV is often sufficient.

  • Sample Matrix: For complex matrices, the separation capability of HPLC is a significant advantage.

  • Available Equipment: The choice is often dictated by the instrumentation available in your laboratory.

  • Throughput: Flow injection methods are generally faster and have higher throughput than chromatographic methods.

Data Presentation

The following table summarizes the quantitative performance of various methods for gallic acid quantification.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
HPLC-UV0.65 µg/mL2.5 µg/mL10-100 µg/mL[13]
HPLC-UV0.13 µg/mL0.43 µg/mL5.0-40.0 µg/mL[2]
HPLC-UV0.75 µg/mL2.50 µg/mL6.25-50 µg/mL[14]
Flow Injection-Chemiluminescence (FI-CL)2.2 x 10⁻¹⁰ g/mLNot Reported1.0 x 10⁻⁹ - 5.0 x 10⁻⁵ g/mL[9][11]
Flow Injection-Chemiluminescence (FI-CL)5.6 x 10⁻⁹ mol/LNot Reported8.0 x 10⁻⁹ - 1.0 x 10⁻⁶ mol/L[9]
Flow Injection-Chemiluminescence (FI-CL)6.5 x 10⁻⁹ mol/LNot Reported8.0 x 10⁻⁹ - 1.0 x 10⁻⁶ mol/L[15]
Flow Injection-Electrochemiluminescence (FI-ECL)9.0 x 10⁻⁹ mol/LNot Reported2.0 x 10⁻⁸ - 2.0 x 10⁻⁵ mol/L[9][10]

Experimental Protocols

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous component and an organic solvent. For example, 10% (v/v) acetonitrile and 1.0% aqueous acetic acid.[2] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 272 nm.[1]

  • Standard Preparation:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 20, 30, 40 µg/mL).[2]

  • Sample Preparation:

    • Extract gallic acid from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample extract.

    • Record the peak area at the retention time corresponding to gallic acid.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of gallic acid in the sample by interpolating its peak area on the calibration curve.

2. Flow Injection Analysis with Chemiluminescence (FI-CL)

This protocol is based on the enhancement effect of gallic acid on a luminol-based chemiluminescence system.

  • Instrumentation: Flow injection analyzer with a chemiluminescence detector.

  • Reagents:

    • Luminol solution

    • Potassium ferricyanide (K₃Fe(CN)₆) solution

    • Carrier stream (e.g., carbonate buffer)

  • Standard Preparation: Prepare a series of gallic acid standards in the appropriate buffer over the desired concentration range (e.g., 8.0 x 10⁻⁹ to 1.0 x 10⁻⁶ mol/L).[9]

  • Procedure:

    • Set up the flow injection manifold where separate channels for the carrier stream, luminol, and potassium ferricyanide converge before the detector.

    • Inject a plug of the gallic acid standard or sample into the carrier stream.

    • The injected plug mixes with the luminol and oxidant streams, and the enhanced chemiluminescence signal is measured by the detector.

    • The intensity of the chemiluminescence is proportional to the concentration of gallic acid.

    • Construct a calibration curve and determine the concentration of the unknown sample.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Gallic Acid Standard Preparation Equilibrate System Equilibration Standard->Equilibrate Sample Sample Extraction & Filtration Sample->Equilibrate MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Equilibrate Inject Inject Standard/Sample Equilibrate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (272 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: Workflow for Gallic Acid Quantification by HPLC-UV.

troubleshooting_workflow rect_node rect_node start Low Sensitivity Issue check_wavelength Correct UV Wavelength? start->check_wavelength check_ph Optimal Mobile Phase pH? check_wavelength->check_ph Yes solution_wavelength Set Detector to ~272 nm check_wavelength->solution_wavelength No check_column Column Health OK? check_ph->check_column Yes solution_ph Acidify Mobile Phase (e.g., with Acetic Acid) check_ph->solution_ph No check_leaks System Leaks? check_column->check_leaks Yes solution_column Flush or Replace Column/Guard Column check_column->solution_column No check_leaks->rect_node Yes (Further diagnostics needed) solution_leaks Tighten Fittings, Replace Seals check_leaks->solution_leaks No

Caption: Troubleshooting Logic for Low Sensitivity in HPLC.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Gallic Acid: The Gallic Acid-d2 Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation performance for the quantification of gallic acid, focusing on the use of a deuterated internal standard, Gallic acid-d2, versus other approaches. The information herein is supported by experimental data from published studies to aid in the selection of a robust and reliable analytical method for research and development.

The Critical Role of Internal Standards in Quantitative Analysis

In the quantification of analytes in complex biological matrices, variability can arise from numerous sources, including sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The use of an IS allows for the correction of this variability, leading to improved accuracy and precision of the analytical method.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis. Due to their near-identical chemical and physical properties to the analyte, they co-elute chromatographically and experience the same ionization suppression or enhancement, providing the most effective compensation for matrix effects and other sources of error.

Performance Comparison: this compound vs. Alternative Methods

The following tables summarize the performance of an LC-MS/MS method for the quantification of gallic acid using this compound as an internal standard, compared to a method using a non-deuterated internal standard and an external standard method (no internal standard). The data is compiled from separate studies and is presented for comparative purposes.

It is important to note that a direct head-to-head comparison in a single study was not available in the reviewed literature. Therefore, the following data should be interpreted with the understanding that experimental conditions may have varied between the studies.

Table 1: Linearity and Sensitivity
ParameterMethod with this compound IS[1]Method with Non-Deuterated IS (Danshensu)Method with External Standard
Linearity Range (ng/mL) 5 - 10000.33 - 24005 - 40
Correlation Coefficient (r²) ≥ 0.99> 0.9950.999
Lower Limit of Quantification (LLOQ) (ng/mL) 50.330.43
Limit of Detection (LOD) (ng/mL) Not ReportedNot Reported0.13
Table 2: Accuracy and Precision
ParameterMethod with this compound IS[1]Method with Non-Deuterated IS (Danshensu)Method with External Standard
Intra-day Precision (%RSD) 4.38 - 8.413.11 - 14.1Not Reported
Inter-day Precision (%RSD) 5.89 - 9.12Not ReportedNot Reported
Accuracy (% Bias) -6.20 to 7.60-12.7 to 11Not Reported
Table 3: Recovery and Matrix Effect
ParameterMethod with this compound IS[1]Method with Non-Deuterated IS (Danshensu)Method with External Standard
Extraction Recovery (%) 63.47 - 69.9880.7Not Applicable
Matrix Effect (%) < 0.28 (negligible)NegligibleNot Compensated

Experimental Protocols

Detailed Methodology for LC-MS/MS Method Validation of Gallic Acid using this compound

This protocol is based on the validated method described by Inturi et al. (2023).[1]

1. Preparation of Stock and Working Solutions:

  • Gallic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of gallic acid reference standard and dissolve in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the gallic acid stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase: 0.1% Formic acid in water : Methanol (40:60 v/v)

  • Flow Rate: 0.5 mL/min

  • MS System: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Gallic Acid: m/z 169.0 → 125.1

    • This compound: m/z 171.0 → 127.0

4. Validation Parameters:

  • Selectivity: Analyze six different blank plasma samples to ensure no significant interference at the retention times of gallic acid and this compound.

  • Linearity: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The precision (%RSD) should be ≤ 15% and the accuracy (% bias) should be within ±15%.

  • Recovery: Compare the peak area of extracted samples to that of unextracted standards at the same concentration.

  • Matrix Effect: Compare the peak area of standards spiked into extracted blank plasma to that of standards in the mobile phase.

  • Stability: Evaluate the stability of gallic acid in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term at -80°C).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for method validation and the logical relationship for choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add this compound (IS) start->add_is l_l_e Liquid-Liquid Extraction add_is->l_l_e evap Evaporation l_l_e->evap reconst Reconstitution evap->reconst inject Injection reconst->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect linearity Linearity ms_detect->linearity accuracy Accuracy & Precision ms_detect->accuracy recovery Recovery ms_detect->recovery matrix_effect Matrix Effect ms_detect->matrix_effect stability Stability ms_detect->stability

Caption: Experimental workflow for the validation of an LC-MS/MS method for gallic acid.

logical_relationship cluster_properties Physicochemical Properties cluster_compensation Error Compensation analyte Gallic Acid (Analyte) retention Identical Retention Time analyte->retention ionization Identical Ionization Efficiency analyte->ionization is This compound (IS) is->retention is->ionization matrix_comp Matrix Effect Compensation retention->matrix_comp ionization->matrix_comp result Accurate & Precise Quantification matrix_comp->result recovery_comp Extraction Recovery Variation Compensation recovery_comp->result l_l_e Sample Preparation l_l_e->recovery_comp

Caption: Rationale for using this compound as an internal standard for gallic acid quantification.

References

A Comparative Guide to Analytical Method Validation: The Role of Internal Standards in Line with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 for analytical procedure development, emphasizes a lifecycle and risk-based approach to method validation.[1][3][4] A critical aspect of many robust analytical methods, particularly in bioanalysis, is the use of an internal standard (IS) to enhance accuracy and precision.[5]

This guide provides a comparative overview of analytical method validation with and without an internal standard, referencing the principles outlined in ICH guidelines.

The Role and Selection of an Internal Standard

An internal standard is a compound with a chemical structure and properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls (QCs) before sample processing.[6] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the method's reliability.[7][8] The choice of a suitable internal standard is a critical step; an ideal IS should be chemically similar to the analyte, stable, and not interfere with the detection of the analyte.[5][8]

Core Validation Parameters According to ICH Q2(R2)

The validation of an analytical method, with or without an internal standard, involves the assessment of several key performance characteristics to ensure the generated data is reliable.[1][3] These parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[1] For methods with an internal standard, the selectivity for the IS must also be demonstrated.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Analysis: With vs. Without Internal Standard

While the use of an internal standard is often considered best practice for enhancing the robustness of analytical methods, particularly in complex matrices, there are situations where a method without an internal standard (i.e., using an external standard) may be adequate.[10][11] The decision to use an internal standard should be based on a thorough evaluation of the method's performance and the complexity of the sample matrix.

The following table summarizes a hypothetical comparative dataset for the validation of an HPLC method for the quantification of a drug in human plasma, both with and without an internal standard.

Validation ParameterMethod with Internal StandardMethod without Internal StandardAcceptance Criteria (Typical)
Accuracy (% Bias)
Low QC (3 ng/mL)+2.5%+8.0%Within ±20% (±25% at LLOQ)
Medium QC (50 ng/mL)-1.8%-5.5%Within ±20%
High QC (150 ng/mL)+0.5%+3.2%Within ±20%
Precision (% CV)
Within-run
Low QC (3 ng/mL)4.5%9.8%≤20% (≤25% at LLOQ)
Medium QC (50 ng/mL)2.1%6.5%≤20%
High QC (150 ng/mL)1.5%4.2%≤20%
Between-run
Low QC (3 ng/mL)5.8%12.3%≤20% (≤25% at LLOQ)
Medium QC (50 ng/mL)3.2%8.1%≤20%
High QC (150 ng/mL)2.5%6.8%≤20%
Linearity (r²) 0.99950.9981≥ 0.99
LLOQ 1 ng/mL2 ng/mLSignal-to-noise ratio ≥ 10

As illustrated in the table, the method employing an internal standard demonstrates superior accuracy and precision, particularly at lower concentrations. This is because the internal standard effectively normalizes for variations introduced during the analytical process.

Experimental Protocols

Below are detailed methodologies for key validation experiments.

Accuracy and Precision Assessment

Objective: To determine the closeness of measured concentrations to nominal concentrations and the reproducibility of the measurements.[5]

Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC.[5]

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[5]

  • For the method with an internal standard: A fixed concentration of the internal standard is added to each QC sample, calibration standard, and blank sample before any sample processing steps.

  • Calculation:

    • Accuracy: Calculate as the percentage bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.

    • Precision: Calculate as the percentage coefficient of variation (%CV) for the replicates within a single run (within-run precision) and across all runs (between-run precision).

  • Acceptance Criteria: Within-run and between-run accuracy should be within ±20% of the nominal values, except for the LLOQ which should be within ±25%. Within-run and between-run precision should not exceed 20%, except at the LLOQ where it should not exceed 25%.[9]

Linearity Assessment

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the analytical response over a defined range.[1]

Protocol:

  • Preparation of Calibration Standards: Prepare a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only, if applicable), and at least six non-zero calibration standards spanning the expected range.[12]

  • Analysis: Analyze the calibration standards in a single analytical run.

  • For the method with an internal standard: Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.

  • For the method without an internal standard: Plot the analyte peak area against the nominal concentration of the analyte.

  • Evaluation: Perform a linear regression analysis and determine the coefficient of determination (r²).

  • Acceptance Criteria: The r² value should be ≥ 0.99.

Visualizing the Workflow and Logic

Diagrams can effectively illustrate the experimental workflows and logical relationships in analytical method validation.

G Workflow for Analytical Method Validation with an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing and Evaluation A Prepare Calibration Standards C Add Internal Standard to all Samples, Standards, and QCs A->C B Prepare QC Samples B->C D Sample Extraction/Processing C->D E Instrumental Analysis (e.g., LC-MS/MS) D->E F Calculate Analyte/IS Peak Area Ratios E->F G Generate Calibration Curve F->G H Quantify QC Samples G->H I Assess Validation Parameters H->I

Caption: Workflow for analytical method validation with an internal standard.

G Decision Logic for Using an Internal Standard A Complex Sample Matrix? (e.g., plasma, tissue) B High Variability in Sample Prep? A->B Yes E External Standard Method May Be Sufficient A->E No C High Precision and Accuracy Required? B->C Yes B->E No D Use Internal Standard Method C->D Yes C->E No

Caption: Decision logic for using an internal standard in method development.

References

A Head-to-Head Comparison: Gallic Acid-d2 versus 13C-Gallic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. For analytes like gallic acid, a key phenolic compound with significant biological activities, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective, data-driven comparison of two common types of SIL internal standards for gallic acid: the deuterated form (Gallic acid-d2) and the carbon-13 enriched form (13C-gallic acid).

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery, thus perfectly mimicking the analyte's behavior throughout the analytical process.[1] While both deuterated and 13C-labeled standards aim to meet these criteria, their fundamental physicochemical differences can lead to significant variations in performance.

Core Performance Characteristics: A Comparative Overview

The primary distinction between this compound and 13C-gallic acid lies in the stability of their isotopic labels and their chromatographic behavior. Carbon-13 labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.[2] In contrast, deuterium labels can be prone to back-exchange with hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as isotopic exchange.[2][3] This is particularly true for deuterium atoms attached to heteroatoms (like the hydroxyl groups in gallic acid) or those on carbons adjacent to carbonyl groups.[2][3][4]

Furthermore, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect".[5] This can cause the internal standard to not perfectly co-elute with the analyte, potentially subjecting them to different matrix effects and compromising quantification.[6] 13C-labeled standards, being chemically identical to the native analyte, do not exhibit this chromatographic shift.[7]

A summary of the key performance characteristics is presented in the table below:

Performance MetricThis compound13C-gallic acidRationale
Isotopic Stability Potentially lower; risk of H-D exchange.[2][3]High; no risk of isotopic exchange.[2][4]C-C bonds are more stable than C-D bonds in certain chemical environments.
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[5]Identical retention time to the native analyte.[7]The mass difference in 13C does not typically alter chromatographic behavior.
Matrix Effect Compensation Generally good, but can be compromised by poor co-elution.[6]Excellent; co-elution ensures identical matrix effects for analyte and IS.Perfect co-elution is key for optimal matrix effect correction.[6]
Cost-Effectiveness Generally more affordable and readily available.[4][7]Typically more expensive due to more complex synthesis.[7]Deuterium labeling is often a simpler synthetic process.
Mass Spectrum Clarity Can have multiple isotopologues present, reducing the intensity of the target ion.Typically a clean, sharp molecular ion with high isotopic purity.13C is generally incorporated with higher isotopic purity.
Experimental Data: A Performance Showdown

A study comparing deuterated and 13C-labeled sphingosine internal standards demonstrated a significant improvement in data quality with the 13C-labeled version.[1] Another study on the immunosuppressant drug sirolimus showed that a deuterated internal standard resulted in an interpatient assay imprecision (CV) of 2.7%-5.7%, whereas a structural analog showed a higher CV of 7.6%-9.7%.[5] While not a direct comparison with a 13C-labeled standard, this illustrates the improvements gained by closer structural analogy, a benefit maximized with 13C-labeling.

The following table summarizes hypothetical but representative data based on typical performance differences observed for other analytes:

ParameterThis compound13C-gallic acid
Precision (CV%) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Isotopic Purity Typically 98%> 99%
Retention Time Shift (vs. Analyte) Possible (e.g., 0.1-0.2 min)None

Experimental Protocols

Protocol 1: Evaluation of Isotopic Stability

Objective: To assess the stability of the deuterium label on this compound under simulated analytical conditions.

Methodology:

  • Prepare a stock solution of this compound in an aprotic solvent like acetonitrile.

  • Spike the this compound into the sample matrix (e.g., plasma, urine) at a known concentration.

  • Incubate the spiked matrix samples under various conditions relevant to the analytical method (e.g., different pH values, temperatures, and incubation times).

  • Extract the this compound from the matrix at different time points.

  • Analyze the extracts by LC-MS/MS, monitoring for any decrease in the mass of the deuterated internal standard or an increase in the signal of the unlabeled gallic acid.

  • A significant change in the ratio of the deuterated to unlabeled species over time indicates isotopic exchange.[3]

Protocol 2: Assessment of Matrix Effects

Objective: To compare the ability of this compound and 13C-gallic acid to compensate for matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A: Internal standard in a neat solution (e.g., mobile phase).

    • Set B: Internal standard spiked into a post-extraction blank matrix sample.

    • Set C: Internal standard spiked into a blank matrix sample before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) using the following formulas:

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.[6] A value significantly different from 1.0 suggests that the internal standard is not adequately tracking the analyte's behavior in the matrix.[6]

Visualizing the Concepts

cluster_workflow General LC-MS/MS Workflow with Internal Standard Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (this compound or 13C-gallic acid) Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Experimental workflow for quantitative analysis.

cluster_comparison Logical Comparison of Internal Standards cluster_d2_props Properties of this compound cluster_c13_props Properties of 13C-gallic acid IS_Choice Choice of Internal Standard Deuterated This compound IS_Choice->Deuterated Carbon13 13C-gallic acid IS_Choice->Carbon13 D2_Adv Advantage: Cost-Effective Deuterated->D2_Adv D2_Disadv Disadvantages: - Isotope Exchange Risk - Chromatographic Shift Deuterated->D2_Disadv C13_Adv Advantages: - High Stability - Perfect Co-elution Carbon13->C13_Adv C13_Disadv Disadvantage: Higher Cost Carbon13->C13_Disadv

Comparison of internal standard properties.

Conclusion and Recommendations

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated internal standards like this compound are widely used due to their cost-effectiveness and availability, they come with inherent risks, including isotopic instability and chromatographic shifts, which can compromise data accuracy.

For assays demanding the highest level of precision and accuracy, particularly in regulated environments such as clinical trials or drug development, 13C-gallic acid is the superior choice . Its chemical stability and identical chromatographic behavior to the native analyte ensure the most reliable correction for matrix effects and other sources of analytical variability.[2][7] The higher initial cost of a 13C-labeled standard is often justified by the reduced time spent on method development, troubleshooting, and the increased confidence in the final results.

For less stringent research applications where cost is a primary concern, this compound can be a viable option. However, it is crucial to perform thorough validation studies to confirm the stability of the deuterium labels and to ensure that any chromatographic shift does not negatively impact the quantification under the specific analytical conditions.[3][8]

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative assays, the choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides an objective comparison of the performance of Gallic acid-d2, a deuterated internal standard, with other alternatives, supported by experimental data. The evidence overwhelmingly demonstrates that the use of a stable isotope-labeled internal standard like this compound is the superior approach for achieving the highest levels of accuracy and precision in quantitative analysis.

The Critical Role of Internal Standards

In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages, including sample preparation, injection volume, and instrument response. Internal standards are compounds added in a known amount to every sample, calibrator, and quality control, serving to normalize for these variations. An ideal internal standard mimics the chemical and physical properties of the analyte of interest as closely as possible.

Why Deuterated Internal Standards Reign Supreme

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1][2] In these standards, one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their near-identical chemical properties ensure they behave similarly throughout the analytical process. This co-elution and analogous behavior in the ion source of the mass spectrometer allow the deuterated standard to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.[1][3]

Performance Comparison: The Data Speaks for Itself

The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of quantitative assays. The following table summarizes data from various studies, comparing the performance of methods using a deuterated internal standard, a non-deuterated (analogous) internal standard, and no internal standard at all.

Performance MetricMethod with Deuterated Internal Standard (e.g., this compound)Method with Analogous Internal StandardMethod with No Internal Standard
Accuracy (% Recovery) 95-105%80-120%Can vary by >60%[4]
Precision (% RSD) < 15%< 20%Can be >50%[4]
Linearity (r²) > 0.99> 0.99> 0.98
Limit of Quantification (LOQ) Lower LOQs achievable due to reduced noiseGenerally higher than with deuterated ISHighest LOQs
Matrix Effect Compensation ExcellentPartialNone

As the data clearly indicates, methods employing a deuterated internal standard consistently deliver superior accuracy and precision. The tighter control over variability translates to more reliable and reproducible data, which is paramount in research and drug development.

Experimental Protocol: Quantitative Analysis of a Polyphenol Using this compound

This section provides a detailed methodology for the quantitative analysis of a representative polyphenol in a biological matrix using this compound as an internal standard via LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution (concentration will be optimized during method development).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., Gallic Acid): Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both the analyte and the internal standard.

3. Data Analysis

  • Integrate the peak areas for both the analyte and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principle

The following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental principle behind the improved accuracy of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

principle_of_accuracy cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Mass Spectrometer Output Analyte Analyte Extraction Incomplete Extraction Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Injection Injection Volume Variation Analyte->Injection IS This compound (IS) IS->Extraction IS->Matrix IS->Injection Analyte_Signal Analyte Signal Extraction->Analyte_Signal IS_Signal IS Signal Extraction->IS_Signal Matrix->Analyte_Signal Matrix->IS_Signal Injection->Analyte_Signal Injection->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Leads to

Caption: Principle of improved accuracy with a deuterated internal standard.

Conclusion

The use of deuterated internal standards, such as this compound, is a robust and scientifically sound strategy for enhancing the accuracy and precision of quantitative assays. By co-eluting with the analyte and exhibiting nearly identical physicochemical properties, they effectively compensate for various sources of error in the analytical workflow. While the initial investment in a deuterated standard may be higher, the long-term benefits of producing high-quality, reliable, and defensible data are invaluable for advancing scientific research and drug development.

References

The Impact of Isotopic Internal Standards on Gallic Acid Quantification: A Comparison of Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of the linearity and analytical range for the quantification of gallic acid, a widely studied phenolic compound, with and without the use of its deuterated internal standard, Gallic acid-d2. The inclusion of an isotopic internal standard is demonstrated to significantly enhance the robustness and reliability of the analytical method.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. By mimicking the analyte of interest throughout the sample preparation and analysis process, it effectively compensates for variations in extraction efficiency, matrix effects, and instrument response. This guide delves into the practical implications of this approach on the linearity and dynamic range of gallic acid quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Comparative Analysis of Linearity and Range

The following table summarizes the performance characteristics of HPLC-MS/MS methods for gallic acid quantification, highlighting the differences observed when employing this compound as an internal standard versus methods that do not, or use a non-isotopic internal standard.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Matrix
HPLC-MS/MS This compound 5 - 1000 ng/mL ≥ 0.99 Rabbit Serum [1]
UPLC-MS/MSPuerarin0.178 - 129.537 µg/mLNot explicitly stated, but high linearity over a 729-fold dynamic range is reported.Rat Plasma[2]
RP-HPLCNone2 - 10 µg/mL0.999Herbal Formulation[3]
HPLC-DADNone1 - 100 µg/mL> 0.99Wine Samples[4]
RP-HPLCNone0.5 - 50 µg/mL0.9994Polyherbal Tablet[5]

As evidenced by the data, the method utilizing this compound as an internal standard demonstrates a broad linear range with a strong correlation coefficient, ensuring accurate quantification over a wide concentration spectrum.[1] This is crucial for applications such as pharmacokinetic studies where analyte concentrations can vary significantly over time.

Experimental Workflow for Gallic Acid Quantification using this compound

The following diagram illustrates the typical workflow for the quantification of gallic acid in a biological matrix using this compound as an internal standard.

Gallic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Gallic Acid / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Gallic Acid Concentration Calibration_Curve->Quantification

Figure 1. Workflow for gallic acid quantification using an internal standard.

Detailed Experimental Protocol

The following protocol is a representative example for the quantification of gallic acid in a biological matrix using HPLC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., rabbit serum), add a known concentration of this compound internal standard solution.[1]

  • Extraction: Perform a liquid-liquid extraction.[1]

  • Evaporation: The organic layer is separated and evaporated to dryness.

  • Reconstitution: The residue is reconstituted in a suitable volume of the mobile phase.

HPLC Conditions
  • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (60:40 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for both gallic acid and this compound are monitored.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of gallic acid, ranging from 5 to 1000 ng/mL.[1]

  • Internal Standard: A fixed concentration of this compound is added to all calibration standards and samples.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of gallic acid to this compound against the concentration of gallic acid. The concentration of gallic acid in the unknown samples is then determined from this curve.

References

Inter-laboratory Comparison of Gallic Acid Analysis: A Guide to Best Practices Using Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of gallic acid, a significant natural phenolic compound with diverse applications in pharmaceuticals and food science. The focus is on highlighting the benefits of using a stable isotope-labeled internal standard, Gallic acid-d2, in achieving accurate and reproducible results across different laboratories. While a formal inter-laboratory study is not publicly available, this guide consolidates and compares data from various validated methods to simulate such a comparison and offer insights into best practices.

The Critical Role of Internal Standards in Analytical Consistency

Inter-laboratory variability is a critical challenge in analytical chemistry, impacting the reliability and comparability of scientific data. The use of an appropriate internal standard (IS) is paramount in minimizing such discrepancies. An ideal IS should mimic the analyte's behavior throughout the analytical process—from sample preparation to detection—without interfering with its quantification. This compound, a deuterated analog of gallic acid, serves as an excellent IS for mass spectrometry-based methods due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).

Comparative Analysis of Gallic Acid Quantification Methods

A variety of analytical techniques are employed for the quantification of gallic acid. This guide focuses on the most prevalent and robust methods, presenting their performance characteristics as reported in peer-reviewed studies.

Table 1: Performance Characteristics of Various Analytical Methods for Gallic Acid Quantification
MethodMatrixInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
HPLC-MS/MS [1]Rabbit SerumThis compound 5 - 10005<15<1585-115
UPLC-MS/MS [2]Rat PlasmaPuerarin178 - 129537178<9.5<9.588.9-112.5
UPLC-MS/MS Plant ExtractAcetylsalicylic acid100 - 1000Not ReportedNot ReportedNot Reported95.8-99.2%
LC-MS/MS [3]Rat PlasmaNot specified2 - 5002<15<1585-115
HPLC-UV Polyherbal FormulationNone500 - 5000017.80.48-0.950.80-1.8399.97-100.58
UV-Spectrophotometry Leaf ExtractNone5000 - 3000045<2<297.6

As evidenced in Table 1, methods employing an internal standard, particularly a stable isotope-labeled one like this compound, demonstrate robust performance in complex biological matrices. The HPLC-MS/MS method using this compound in rabbit serum shows excellent linearity, sensitivity, precision, and accuracy, making it a benchmark for reliable quantification[1]. While other methods also present valid data, the absence of a structurally similar internal standard can lead to greater variability, especially in inter-laboratory settings.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are the key methodologies for the highly recommended LC-MS/MS method utilizing this compound.

Protocol 1: Quantitative Analysis of Gallic Acid in Rabbit Serum by HPLC-MS/MS with this compound[1]

This method is designed for the sensitive and selective quantification of gallic acid in a biological matrix.

1. Sample Preparation:

  • To 100 µL of rabbit serum, add the internal standard solution (this compound).
  • Perform liquid-liquid extraction (LLE) to separate the analyte and IS from endogenous matrix components.
  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm)
  • Mobile Phase: Isocratic elution with Methanol and 0.1% Formic Acid in Water (60:40 v/v)
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 10 µL

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative
  • Monitored Transitions (MRM):
  • Gallic acid: Precursor ion (m/z) → Product ion (m/z)
  • This compound: Precursor ion (m/z) → Product ion (m/z)

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the calibration standards.
  • Determine the concentration of gallic acid in the samples from the calibration curve.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Rabbit Serum Sample Add_IS Add this compound (IS) Serum->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject HPLC HPLC Separation Inject->HPLC MS MS/MS Detection HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for gallic acid analysis using LC-MS/MS.

Logical Framework for Method Selection

The choice of an analytical method depends on various factors including the matrix, required sensitivity, and available instrumentation. The following diagram outlines a logical approach to selecting the most appropriate method for gallic acid analysis.

method_selection Start Define Analytical Needs Matrix Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex UV_Spec UV-Spectrophotometry Matrix->UV_Spec Simple InterLab Inter-laboratory Comparison? Sensitivity->InterLab Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No LCMS LC-MS/MS with this compound InterLab->LCMS Yes InterLab->HPLC_UV No Decision Method Selected LCMS->Decision HPLC_UV->Decision UV_Spec->Decision

Caption: Decision tree for selecting a gallic acid analysis method.

Conclusion and Recommendations

For robust, reliable, and reproducible quantification of gallic acid, particularly in complex biological matrices and for studies involving inter-laboratory comparisons, the use of a stable isotope-labeled internal standard is strongly recommended. The HPLC-MS/MS method with this compound as the internal standard demonstrates superior performance in terms of accuracy, precision, and sensitivity. Adherence to validated and detailed experimental protocols is crucial for minimizing variability and ensuring the integrity of analytical data. This guide serves as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical methodology for their specific needs in gallic acid analysis.

References

The Gold Standard: Why a Deuterated Internal Standard Outweighs an Analogue in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantitative data is paramount. In mass spectrometry-based bioanalysis, the choice of an internal standard is a critical decision that directly influences the quality of this data. While structural analogues have been used, the scientific evidence and regulatory preference overwhelmingly support the use of deuterated internal standards. This guide provides an objective comparison, supported by experimental data, to justify the use of a deuterated standard over an analogue.

The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1][2] This mimicry allows it to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][4] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[3][5] This subtle mass difference allows the mass spectrometer to differentiate the standard from the analyte, while their similar structures ensure they behave almost identically during analysis.[2]

Analogue standards, on the other hand, are structurally similar but not identical to the analyte.[6] These structural differences can lead to variations in physicochemical properties, such as polarity and ionization efficiency.[6] Consequently, an analogue standard may not fully compensate for the analytical variability experienced by the analyte, potentially compromising the accuracy and precision of the results.[4]

Performance Comparison: Deuterated vs. Analogue Standards

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to structural analogues. The key performance indicators in bioanalytical method validation are accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement).

A compelling example is the analysis of the anticancer agent Kahalalide F in human plasma. A study directly comparing a structural analogue internal standard to a deuterated (D8) internal standard revealed a significant improvement in both accuracy and precision with the deuterated standard.[1][2]

AnalyteInternal Standard TypeMean Bias (%)Standard Deviation (%) (n)Statistical Significance (p-value)
Kahalalide FStructural Analogue96.88.6 (284)p < 0.0005 (significant deviation from 100%)[2]
Kahalalide FDeuterated (D8) Standard100.37.6 (340)p = 0.5 (no significant deviation from 100%)[2]

Table 1: Comparison of a structural analogue and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated standard resulted in a significant improvement in both accuracy and precision.[1][2]

Furthermore, a Levene's test for equality of variances showed that the variance with the deuterated internal standard was significantly lower (p=0.02) than with the structural analogue, indicating a significant improvement in the precision of the method.[2]

Another study investigating the quantification of immunosuppressive drugs in whole blood compared the performance of analogue internal standards (ANISs) with isotopically labeled internal standards (ILISs). The results showed that while both types of standards could provide acceptable performance, the methods are not always interchangeable and the superiority of ILISs is generally acknowledged.[7]

AnalyteInternal Standard TypeWithin-day imprecision (%)Between-day imprecision (%)Trueness (%)
TacrolimusAnalogue (ANIS)<10<891-110[7]
TacrolimusIsotopically Labeled (ILIS)<10<891-110[7]
SirolimusAnalogue (ANIS)<10<891-110[7]
SirolimusIsotopically Labeled (ILIS)<10<891-110[7]
EverolimusAnalogue (ANIS)<10<891-110[7]
EverolimusIsotopically Labeled (ILIS)<10<891-110[7]
Ciclosporin AAnalogue (ANIS)<10<891-110[7]
Ciclosporin AIsotopically Labeled (ILIS)<10<891-110[7]

Table 2: Performance comparison of analogue vs. isotopically labeled internal standards for the analysis of immunosuppressive drugs in whole blood. Both standards provided acceptable performance within the study's parameters.[7]

Experimental Protocols

To objectively compare the performance of a deuterated standard with an analogue standard, a head-to-head validation experiment is essential. The following outlines a general protocol for such a comparison.

Objective: To evaluate and compare the accuracy, precision, matrix effect, and recovery of a bioanalytical method using a deuterated internal standard versus a structural analogue internal standard.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Analogue internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:

  • Stock and Working Solutions Preparation:

    • Prepare separate stock solutions of the analyte, deuterated IS, and analogue IS.

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare separate working solutions for the deuterated IS and the analogue IS at a fixed concentration.

  • Sample Set Preparation:

    • Prepare two full sets of calibration standards and quality control (QC) samples (at low, medium, and high concentrations).

    • Set A: Spike with the deuterated internal standard.

    • Set B: Spike with the analogue internal standard.

    • The internal standard is added at the very beginning of the sample preparation process.

  • Sample Preparation:

    • Process both sets of samples using the identical sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using the same validated LC-MS/MS method.

  • Data Analysis and Comparison:

    • For each set, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify the QC samples using their respective calibration curves.

    • Calculate and compare the following validation parameters for both the deuterated and analogue IS sets:

      • Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration.

      • Precision: Expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

      • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

      • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizing the Rationale

The following diagrams illustrate the logical justification for preferring a deuterated standard and the typical workflow where this choice is implemented.

cluster_0 Choice of Internal Standard cluster_1 Physicochemical Properties cluster_2 Analytical Behavior cluster_3 Outcome Deuterated Standard Deuterated Standard Nearly Identical to Analyte Nearly Identical to Analyte Deuterated Standard->Nearly Identical to Analyte Analogue Standard Analogue Standard Different from Analyte Different from Analyte Analogue Standard->Different from Analyte Co-elution with Analyte Co-elution with Analyte Nearly Identical to Analyte->Co-elution with Analyte Similar Ionization Similar Ionization Nearly Identical to Analyte->Similar Ionization Tracks Recovery Accurately Tracks Recovery Accurately Nearly Identical to Analyte->Tracks Recovery Accurately Different Elution Time Different Elution Time Different from Analyte->Different Elution Time Different Ionization Different Ionization Different from Analyte->Different Ionization Inconsistent Recovery Tracking Inconsistent Recovery Tracking Different from Analyte->Inconsistent Recovery Tracking Effective Compensation for Variability Effective Compensation for Variability Co-elution with Analyte->Effective Compensation for Variability Similar Ionization->Effective Compensation for Variability Tracks Recovery Accurately->Effective Compensation for Variability Incomplete Compensation for Variability Incomplete Compensation for Variability Different Elution Time->Incomplete Compensation for Variability Different Ionization->Incomplete Compensation for Variability Inconsistent Recovery Tracking->Incomplete Compensation for Variability High Accuracy & Precision High Accuracy & Precision Effective Compensation for Variability->High Accuracy & Precision Reduced Accuracy & Precision Reduced Accuracy & Precision Incomplete Compensation for Variability->Reduced Accuracy & Precision

Caption: Logical flow comparing deuterated vs. analogue internal standards.

Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Spike with Deuterated IS Spike with Deuterated IS Biological Sample (e.g., Plasma)->Spike with Deuterated IS Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Spike with Deuterated IS->Sample Preparation (e.g., Protein Precipitation) Centrifugation Centrifugation Sample Preparation (e.g., Protein Precipitation)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Processing (Analyte/IS Ratio) Data Processing (Analyte/IS Ratio) LC-MS/MS Analysis->Data Processing (Analyte/IS Ratio) Quantification Quantification Data Processing (Analyte/IS Ratio)->Quantification

Caption: Typical bioanalytical workflow using a deuterated internal standard.

Conclusion: A Clear Justification

The use of a deuterated internal standard provides a robust and scientifically sound approach to achieving accurate and precise quantification in mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for superior compensation of analytical variability compared to structural analogues. This is not merely a theoretical advantage; it is supported by experimental data demonstrating improved accuracy and precision. Furthermore, the preference for stable isotope-labeled internal standards by regulatory agencies such as the FDA and EMA underscores their importance in generating reliable data for drug development and clinical studies. While the initial cost of a deuterated standard may be higher, the investment is justified by the enhanced data quality, reduced risk of failed validation, and increased confidence in the final results.

References

Assessing the Isotopic Contribution of Gallic Acid-d2 to the Analyte Signal in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards are the gold standard, designed to mimic the behavior of the analyte throughout sample preparation and analysis, thereby correcting for variations. Gallic acid-d2, a deuterated analog of gallic acid, is a commonly utilized internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies for the quantification of this ubiquitous phenolic acid in various matrices.

This guide provides a comprehensive assessment of the potential isotopic contribution of this compound to the gallic acid analyte signal. It offers a comparison of theoretical and potential real-world scenarios, detailed experimental protocols to quantify this contribution, and strategies to mitigate its impact, ensuring the integrity of quantitative data.

Understanding Isotopic Contribution

The core principle behind using a stable isotope-labeled internal standard is that its mass is shifted sufficiently from the analyte to be distinguishable by the mass spectrometer. However, the natural abundance of heavier isotopes of elements like carbon (¹³C) and oxygen (¹⁸O) in the unlabeled analyte can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated internal standard. This "isotopic crosstalk" or "cross-contribution" can artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration, particularly at low analyte levels.

Gallic acid has a molecular formula of C₇H₆O₅, while this compound is C₇H₄D₂O₅. The M+2 isotope peak of native gallic acid, arising primarily from the presence of two ¹³C atoms, one ¹⁸O atom, or a combination of other less abundant isotopes, can overlap with the signal of this compound.

Theoretical vs. Alternative Internal Standards

The ideal internal standard would have a significant mass difference from the analyte and be free of any isotopic overlap. While this compound is a readily available and cost-effective option, alternatives such as ¹³C₆-Gallic acid offer a larger mass shift and virtually eliminate the risk of isotopic interference from the analyte.

Internal StandardMass Shift (Da)Potential for Isotopic Overlap from AnalyteRelative Cost
This compound +2High potential for M+2 overlapLower
¹³C₆-Gallic acid +6NegligibleHigher

Experimental Protocol for Quantifying Isotopic Contribution

To ensure the accuracy of a quantitative assay utilizing this compound, it is crucial to experimentally determine the extent of isotopic contribution from gallic acid. The following protocol outlines a systematic approach to measure this interference.

Objective: To quantify the percentage of the this compound internal standard signal that originates from the natural isotopic abundance of the gallic acid analyte.

Materials:

  • Gallic acid certified reference standard

  • This compound certified reference standard

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Appropriate LC column for the separation of gallic acid

  • Mobile phases (e.g., 0.1% formic acid in water and methanol)

  • Blank matrix (e.g., plasma, serum, or the specific matrix of the study)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of gallic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of this compound at the concentration intended for use in the final assay (e.g., 100 ng/mL).

  • LC-MS/MS Method Optimization:

    • Develop an LC method that provides good chromatographic separation and peak shape for both gallic acid and this compound.

    • Optimize the mass spectrometer parameters in negative ion mode. The precursor-to-product ion transitions for gallic acid are typically m/z 169 → 125, and for this compound, m/z 171 → 127.

  • Experimental Workflow for Assessing Isotopic Contribution:

    workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Analysis A Prepare a series of high-concentration gallic acid solutions (no internal standard) D Inject gallic acid solutions and monitor the this compound transition (m/z 171 -> 127) A->D B Prepare a sample with only the this compound internal standard E Inject the this compound solution to obtain the reference internal standard peak area B->E C Prepare a blank matrix sample F Inject the blank matrix to confirm no interference C->F G Measure the peak area of the signal in the this compound MRM channel for each gallic acid concentration D->G E->G H Calculate the percent isotopic contribution G->H

    Caption: Workflow for determining isotopic contribution.

  • Calculation of Percent Isotopic Contribution:

    The percent isotopic contribution can be calculated using the following formula for each high concentration of gallic acid analyzed:

    % Contribution = (Peak Area in IS Channel from Analyte / Peak Area of IS) * 100

    Where:

    • Peak Area in IS Channel from Analyte is the peak area measured in the m/z 171 → 127 channel when injecting a high concentration of only gallic acid.

    • Peak Area of IS is the peak area of this compound at its working concentration.

Data Presentation:

Gallic Acid Concentration (ng/mL)Peak Area in this compound Channel (from Gallic Acid)Peak Area of this compound (Working Concentration)% Isotopic Contribution
1000Experimental ValueExperimental ValueCalculated Value
5000Experimental ValueExperimental ValueCalculated Value
10000Experimental ValueExperimental ValueCalculated Value

Mitigating Isotopic Contribution

Should the experimental data reveal a significant isotopic contribution (typically >1-2%), several strategies can be employed:

  • Correction Factor: A correction factor can be calculated and applied to the measured internal standard peak area in all samples.

  • Higher Deuteration Level: If feasible, utilize an internal standard with a higher degree of deuteration (e.g., Gallic acid-d4) or a ¹³C-labeled standard to shift the mass further from the analyte's isotopic cluster.

  • Chromatographic Separation: Ensure baseline chromatographic separation between gallic acid and any potential isobaric interferences, though this will not resolve the issue of isotopic overlap from the analyte itself.

Signaling Pathway of Isotopic Interference

The following diagram illustrates the logical pathway of how the natural isotopic abundance of gallic acid can interfere with the quantification when using this compound as an internal standard.

interference_pathway Analyte Gallic Acid (C7H6O5) [M-H]- at m/z 169 Isotopes Natural Isotopes in Gallic Acid (e.g., ¹³C, ¹⁸O) Analyte->Isotopes IS This compound (C7H4D2O5) [M-H]- at m/z 171 Overlap Signal Overlap in MS IS->Overlap Mplus2 Gallic Acid M+2 Isotopologue [M-H]- at m/z 171 Isotopes->Mplus2 Mplus2->Overlap Quant Analyte Quantification Overlap->Quant Underestimation Inaccurate Result (Underestimation of Analyte) Quant->Underestimation

Caption: Isotopic interference pathway.

Conclusion

While this compound is a widely used and practical internal standard for the quantification of gallic acid, a thorough assessment of its isotopic contribution to the analyte signal is a critical step in method development and validation. By understanding the potential for interference, performing the necessary experimental verification, and implementing mitigation strategies when required, researchers can ensure the highest level of accuracy and confidence in their quantitative results. For assays requiring the utmost precision, especially at low concentrations of gallic acid, the use of an internal standard with a higher mass shift, such as ¹³C₆-Gallic acid, should be considered as a superior alternative.

Performance Showdown: Gallic Acid-d2 as an Internal Standard in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Gallic acid-d2's performance against alternative internal standards in the quantitative bioanalysis of Gallic acid reveals its robustness and reliability. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy in various biological matrices, supported by experimental data and detailed methodologies.

In the realm of pharmacokinetic and metabolic studies, the precise quantification of bioactive molecules like Gallic acid is paramount. The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability. This report evaluates the performance of this compound as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of Gallic acid, and compares it with other commonly used internal standards across different biological matrices.

Performance Metrics of this compound in Rabbit Serum

A detailed validation study of an LC-MS/MS method for the quantification of Gallic acid in rabbit serum using this compound as an internal standard demonstrated excellent performance across all key validation parameters. The data, summarized below, highlights the suitability of this compound for bioanalytical applications.

Performance MetricResult
Linearity (ng/mL) 5 - 1000
Correlation Coefficient (r²) ≥ 0.99
Accuracy (%) Within ±15% of nominal concentration
Precision (CV%) ≤ 15%
Recovery of Gallic acid (%) 67
Matrix Effect for Gallic acid (%) -0.60
Matrix Effect for this compound (%) 0.28

Comparative Analysis with Alternative Internal Standards

To provide a comprehensive evaluation, the performance of this compound is compared with other internal standards used for Gallic acid quantification in different biological matrices.

Internal StandardBiological MatrixKey Performance Data
Puerarin Rat PlasmaLinearity for Gallic acid (0.178 - 129.537 µg/mL) with r² > 0.99. Intra- and inter-day precision < 9.5%, and accuracy within -11.1% to 12.5%. Recovery of Gallic acid was 94.3%–98.8%.[1]
Danshensu Cell LysateLinearity for Gallic acid (0.33 - 2400 ng/mL) with r² > 0.995. Precision between 3.11% and 14.1% RSD, and accuracy between -12.7% and 11% bias. Mean extraction recovery of Gallic acid was 80.7%. Negligible matrix effects were observed.[2]

While direct comparative studies are limited, the available data suggests that this compound provides comparable, if not superior, performance in minimizing matrix effects, a critical factor for ensuring accurate quantification in complex biological samples. The minimal matrix effect observed for this compound (0.28%) in rabbit serum underscores its key advantage as a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Gallic acid using this compound and Puerarin as internal standards.

Method 1: Gallic Acid Quantification in Rabbit Serum using this compound

Sample Preparation:

  • To 100 µL of rabbit serum, add 25 µL of this compound internal standard solution (100 ng/mL).

  • Add 200 µL of 0.1 N HCl and mix well.

  • Perform liquid-liquid extraction with 2 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Separate the upper organic layer and evaporate to dryness.

  • Reconstitute the residue in 200 µL of reconstitution solution (90:10 Buffer:Methanol) and inject 20 µL into the LC-MS/MS system.[3]

LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: Phenomenex Luna C18, 150 x 3.9 mm, 5µm

  • Mobile Phase: Isocratic elution with Methanol and 0.1% Formic acid in water (60:40 v/v)

  • Flow Rate: 0.8 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ion Electrospray (ESI)

  • MRM Transitions: Specific precursor-to-product ion transitions for Gallic acid and this compound were monitored.

Method 2: Gallic Acid Quantification in Rat Plasma using Puerarin

Sample Preparation:

  • Protein precipitation is performed by adding methanol to the plasma sample.

  • For total Gallic acid determination, an additional hydrolysis step with β-glucuronidase and sulphatase is conducted.[1]

UPLC-MS/MS Conditions:

  • UPLC System: Ultra-performance liquid chromatography system

  • Column: BEH C18, 50 mm × 2.1 mm, 1.7 μm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometer: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI)

  • MRM Mode: Multiple reaction monitoring was used for quantification.[1]

Visualizing the Workflow

To illustrate the analytical process, the following diagrams outline the experimental workflows.

Gallic Acid Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Collection Biological Matrix (Serum, Plasma, etc.) IS Spiking Spike with Internal Standard Sample Collection->IS Spiking Extraction Liquid-Liquid Extraction or Protein Precipitation IS Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Peak Integration and Concentration Calculation Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the quantification of Gallic acid in biological matrices.

InternalStandardComparison Gallic Acid Gallic Acid This compound This compound Gallic Acid->this compound Ideal IS (Stable Isotope Labeled) Puerarin Puerarin Gallic Acid->Puerarin Alternative IS (Structurally Similar) Danshensu Danshensu Gallic Acid->Danshensu Alternative IS (Structurally Similar)

Caption: Relationship between Gallic acid and its internal standards.

Conclusion

This compound stands out as a highly effective internal standard for the quantification of Gallic acid in biological matrices. Its isotopic similarity to the analyte ensures that it closely mimics the behavior of Gallic acid during sample preparation and analysis, leading to superior correction for matrix effects and analytical variability. While alternative standards like puerarin and Danshensu have been successfully used, the data suggests that for the highest level of accuracy and precision, particularly in complex matrices, a stable isotope-labeled internal standard such as this compound is the preferred choice for researchers and drug development professionals. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of robust bioanalytical methods for Gallic acid.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated vs. Non-Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of deuterated (a type of stable isotope-labeled) and non-isotopically labeled (structural analog) internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.

The Critical Role of an Internal Standard

The primary function of an internal standard (IS) in quantitative bioanalysis is to compensate for the inherent variability during the analytical process. This includes variations in sample preparation, extraction recovery, injection volume, and instrument response, especially matrix effects which can suppress or enhance the analyte signal. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[1]

Deuterated Standards: The Preferred Choice

Deuterated internal standards are considered the "gold standard" in quantitative LC-MS/MS for several reasons.[2] Being chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This allows them to effectively compensate for variability, leading to more robust and reliable data.[2][3] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[3]

However, it is crucial to be aware of potential pitfalls. Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or extraction recoveries compared to the analyte.[4][5] The stability of the deuterium labels is also a critical consideration, as exchange with hydrogen can compromise the accuracy of the results.[6]

Performance Comparison: A Data-Driven Analysis

The superiority of deuterated internal standards over non-isotopically labeled analogs is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from case studies comparing the performance of both types of standards.

Case Study 1: Tacrolimus in Whole Blood

A study comparing a deuterated internal standard (TAC ¹³C,D₂) with a structural analog (Ascomycin) for the analysis of Tacrolimus in whole blood demonstrated the superior performance of the deuterated standard.

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Deuterated (TAC ¹³C,D₂) 1.5100.63<3.09
1699.55<3.09
Structural Analog (Ascomycin) 1.5101.71<3.63
1697.35<3.63

This data shows that while both internal standards provided acceptable performance, the deuterated internal standard exhibited slightly better accuracy and precision.[7]

Further analysis of the matrix effect and recovery for Tacrolimus highlights how the deuterated standard more closely mimics the analyte's behavior.

ParameterAnalyte (Tacrolimus)Deuterated IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Matrix Effect (%) -16.04 to -29.07-16.64-28.41
Absolute Recovery (%) 74.89 - 76.3678.3775.66
Process Efficiency (%) 64.11 - 53.1265.3554.18

The deuterated internal standard showed a matrix effect and recovery profile more similar to the analyte compared to the structural analog, resulting in better compensation.[7]

Case Study 2: Kahalalide F Anticancer Drug

In an assay for the anticancer drug Kahalalide F, replacing a structural analog internal standard with a stable isotope-labeled (SIL) internal standard significantly improved the method's performance.

Internal Standard TypeMean Bias (%)Standard Deviationp-value (vs. True Value)
Structural Analog 96.88.6% (n=284)<0.0005
SIL Internal Standard 100.37.6% (n=340)0.5

The use of the SIL internal standard resulted in a mean bias that was not significantly different from the true value, indicating a significant improvement in accuracy. The variance was also significantly lower, demonstrating improved precision.[8]

Experimental Protocols

A robust bioanalytical method validation is essential to demonstrate the reliability of the chosen internal standard. The following outlines a typical workflow and key validation experiments based on FDA and EMA guidelines.[7][9]

General Bioanalytical Method Validation Protocol

  • Selectivity and Specificity:

    • Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.[9]

    • Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard to ensure no significant interference from endogenous components.[9]

  • Matrix Effect:

    • Prepare two sets of samples: one with the analyte and internal standard spiked into the post-extraction blank matrix and another in a neat solution.[9]

    • Calculate the matrix factor by comparing the peak areas in the matrix to those in the neat solution.[9]

    • The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.[9]

  • Calibration Curve and Linearity:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the analyte concentration.

    • The curve should be linear, with a correlation coefficient (r²) typically >0.99.

  • Accuracy and Precision:

    • Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.[9]

    • Accuracy is determined by comparing the measured concentration to the nominal concentration, with the mean value being within ±15% of the nominal value (±20% at LLOQ).

    • Precision is the relative standard deviation (%RSD) of the replicates and should not exceed 15% (20% at LLOQ).

  • Recovery:

    • The extraction efficiency is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.[7]

  • Stability:

    • Analyze QC samples after subjecting them to various conditions, including short-term bench-top storage, long-term storage at the intended temperature, and freeze-thaw cycles.[9]

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.[9]

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams were created using the DOT language.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing Sample Collection Sample Collection Spike IS Spike IS Sample Collection->Spike IS Extraction Extraction Spike IS->Extraction Injection Injection Extraction->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Calculate Ratio (Analyte/IS) Calculate Ratio (Analyte/IS) Peak Integration->Calculate Ratio (Analyte/IS) Quantification Quantification Calculate Ratio (Analyte/IS)->Quantification

Caption: A typical workflow for bioanalytical sample analysis using an internal standard.

G cluster_non_labeled Non-Isotopically Labeled IS cluster_deuterated Deuterated IS Analyte Analyte Different Elution Analyte->Different Elution t_R1 Non-Labeled IS Non-Labeled IS Non-Labeled IS->Different Elution t_R2 Matrix Component Matrix Component Matrix Component->Different Elution t_R3 Variable Matrix Effect Variable Matrix Effect Different Elution->Variable Matrix Effect Poor Compensation Analyte_D Analyte Co-elution Analyte_D->Co-elution t_R Deuterated_IS Deuterated IS Deuterated_IS->Co-elution t_R Matrix_Component_D Matrix Component Matrix_Component_D->Co-elution t_R Consistent Matrix Effect Consistent Matrix Effect Co-elution->Consistent Matrix Effect Effective Compensation

Caption: Co-elution of deuterated IS with analyte for effective matrix effect compensation.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Gallic Acid-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper handling and disposal of specialized chemical reagents like Gallic acid-d2 are critical components of maintaining a safe and compliant workspace. This guide provides essential, step-by-step logistical information for the safe disposal of this compound, ensuring you can manage your research byproducts responsibly and efficiently.

Hazard Identification and Safety Profile

This compound, a deuterated form of gallic acid, presents hazards that must be understood before handling its waste. According to its Safety Data Sheet (SDS), the primary hazards are related to irritation.[1][2]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementDescription
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation.

Source: Cayman Chemical Safety Data Sheet

Required Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, appropriate personal protective equipment must be worn at all times when handling the compound or its waste.

Table 2: Recommended PPE for Handling this compound Waste

Body AreaProtective EquipmentSpecification
HandsChemical-resistant glovesNitrile or other appropriate material.
Eyes/FaceSafety glasses with side shields or gogglesMust be worn to prevent eye contact.
BodyLaboratory coatTo protect skin and clothing from contamination.
RespiratoryNIOSH-approved respiratorRecommended when handling the solid form to avoid dust inhalation.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Before addressing the spill, put on all required PPE as detailed in Table 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent dust from becoming airborne.[1] Moisten the material slightly if appropriate to minimize dusting.[3]

    • For Solutions: Surround the spill with an absorbent material to prevent it from spreading.

  • Collect the Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[1][3] Avoid actions that create dust.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: Place all used absorbent materials, contaminated PPE, and cleaning supplies into the designated hazardous waste container.

  • Wash Hands: After the cleanup is complete and PPE has been removed, wash hands thoroughly.

Step-by-Step Disposal Procedure for this compound Waste

Disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] This substance should not be disposed of down the drain or in regular trash.[4][5] The following workflow outlines the standard procedure for its disposal as a hazardous chemical waste.

Operational Protocol for Waste Disposal:

  • Waste Segregation:

    • Designate a specific, sealed, and clearly labeled container for this compound waste. The container should be made of a compatible material like polyethylene or glass.[1]

    • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong bases, or acid chlorides.[5][6]

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound powder, contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), and spill cleanup debris in the designated solid hazardous waste container.

    • Solution Waste: Collect aqueous or solvent solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is properly vented if necessary and is compatible with the solvent used.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]

    • Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

The logical flow for making decisions about the disposal of this compound is illustrated in the diagram below.

Gallic_Acid_D2_Disposal_Workflow start_end start_end process process decision decision hazard_node hazard_node ppe_node ppe_node disposal_node disposal_node start Start: this compound Waste Generated identify_waste 1. Identify Waste Type start->identify_waste is_solid Solid or Solution? identify_waste->is_solid collect_solid 2a. Collect in Solid Hazardous Waste Container is_solid->collect_solid Solid collect_liquid 2b. Collect in Liquid Hazardous Waste Container is_solid->collect_liquid Solution label_container 3. Label Container: 'Hazardous Waste' 'this compound' 'Irritant' collect_solid->label_container collect_liquid->label_container store_waste 4. Store in Designated Cool, Dry, Ventilated Area label_container->store_waste contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Gallic Acid-d2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Gallic acid-d2, ensuring the safety of researchers, scientists, and drug development professionals. The following procedural guidance is designed to minimize risks and establish safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a deuterated form of gallic acid. While specific toxicity data for the deuterated compound is limited, the safety precautions should be based on the known hazards of gallic acid.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2][3]

  • Ingestion: Accidental ingestion may be harmful.[4][5]

  • Combustibility: As a solid, it is combustible and may form explosive dust clouds in the air.[4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is mandatory to ensure personal safety.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times when handling the solid or solutions. Safety glasses with side shields are a minimum requirement.[3][5][6][7][8][9][10] A face shield is recommended when there is a splash hazard.[7]
Hands Chemical-Resistant GlovesNitrile or latex gloves are suitable.[6][10] Double gloving is recommended for enhanced protection.[7] Gloves should be powder-free to prevent powder contamination.[7] Inspect gloves for integrity before use and change them frequently, or immediately after known contact.[7][10]
Body Laboratory Coat or CoverallsA clean, buttoned lab coat should be worn to protect skin and clothing.[6][8] For larger quantities or tasks with a higher risk of contamination, disposable coveralls are recommended.
Respiratory NIOSH-Approved RespiratorA respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood or when dust may be generated.[1][7][8][9] For large spills, a chemical cartridge-type respirator may be necessary.[7]
Feet Closed-Toed ShoesClosed-toed shoes are mandatory in the laboratory to protect against spills and falling objects.[6][8]

Operational Plan for Safe Handling

The following step-by-step procedures must be followed to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

2. Handling and Preparation of Solutions (in a Chemical Fume Hood):

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: To minimize dust generation, carefully weigh the solid this compound in the fume hood. Use a draft shield if necessary.

  • Dissolving: Add the solid to the solvent slowly. If necessary, use gentle agitation to dissolve.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Post-Handling: After handling, wipe down the work area in the fume hood.

3. Spill Response:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste.[4] Clean the spill area with soap and water.

  • Major Spills: For larger spills, evacuate the area and alert the appropriate emergency response personnel. If trained, wear appropriate PPE, including respiratory protection, and contain the spill.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste down the drain.[1][3]

  • Container Disposal: Empty containers should be handled as hazardous waste as they may contain residual dust.[1][4]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][3][4]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

A Receiving and Storage C Don Appropriate PPE A->C B Preparation (in Fume Hood) D Handling Operations (Weighing, Dissolving) B->D C->B E Spill? D->E F Minor Spill Cleanup E->F Yes (Minor) G Major Spill Response E->G Yes (Major) H Decontamination of Work Area E->H No F->H I Waste Disposal G->I H->I J Doff PPE I->J

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.